2-Chloro-4-methoxynicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKGCVNNWDEUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxynicotinaldehyde via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Vilsmeier-Haack reaction for the synthesis of 2-Chloro-4-methoxynicotinaldehyde, a key intermediate in the preparation of various pharmaceutical compounds. The document details the reaction mechanism, experimental protocols, and quantitative data, offering a valuable resource for researchers in organic synthesis and drug development.
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[1] In the context of pyridine chemistry, the Vilsmeier-Haack reaction provides a direct route to nicotin-aldehyde derivatives, which are important building blocks in medicinal chemistry. This guide focuses specifically on the synthesis of this compound from 2-chloro-4-methoxypyridine, a critical transformation for the synthesis of various biologically active molecules.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent attack by the electron-rich pyridine ring.
Step 1: Formation of the Vilsmeier Reagent
N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Step 2: Electrophilic Aromatic Substitution
The starting material, 2-chloro-4-methoxypyridine, possesses two key substituents that influence the regioselectivity of the formylation. The methoxy group (-OCH₃) at the 4-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack, primarily at the ortho and para positions. The chloro group (-Cl) at the 2-position is an electron-withdrawing group, which deactivates the ring. The directing effect of the activating methoxy group is dominant, favoring formylation at the positions ortho to it (C3 and C5). Steric hindrance from the adjacent chloro group at the 2-position makes the C5 position the more favorable site for electrophilic attack.
Step 3: Hydrolysis
The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, this compound.
Figure 1: General workflow of the Vilsmeier-Haack reaction.
Quantitative Data Presentation
The following table summarizes various reported conditions and yields for the Vilsmeier-Haack synthesis of this compound. This data is compiled from scientific literature and patents to provide a comparative overview for researchers.
| Starting Material | Reagents (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Chloro-4-methoxypyridine | POCl₃ (1.2), DMF (3.0) | Dichloromethane | 0 to reflux | Not specified | Not specified | BenchChem Technical Guide |
| 2-Chloro-4-methoxypyridine | POCl₃ (1.5), DMF | Dichloromethane | 0 to 40 | 4 h | 85 | Patent CN103554036A |
| 2-Chloro-4-methoxypyridine | POCl₃ (2.0), DMF | Dichloromethane | 0 to 45 | 5 h | 92 | Patent WO2011041835A1 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Vilsmeier-Haack reaction.
General Laboratory-Scale Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous solution with a saturated solution of NaHCO₃.
-
Extraction: Extract the product with DCM (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Figure 2: A typical experimental workflow for the synthesis.
Potential Side Reactions and Impurities
Several impurities can be formed during the synthesis of this compound, which may affect the yield and purity of the final product.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 2-chloro-4-methoxypyridine in the crude product.
-
Hydrolysis of the Chloro Group: The presence of water during the reaction or workup can lead to the hydrolysis of the chloro group, forming 6-hydroxy-4-methoxynicotinaldehyde.
-
Demethylation: Under harsh acidic conditions and elevated temperatures, the methoxy group may be cleaved to form the corresponding phenol.
-
Isomeric Impurities: Although formylation is generally directed to the C5 position, minor amounts of other regioisomers may be formed.
-
Over-reaction Products: In some cases, diformylation or other secondary reactions on the pyridine ring can occur, especially under forcing conditions.
Careful control of reaction parameters such as temperature, stoichiometry, and anhydrous conditions is crucial to minimize the formation of these byproducts.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (around 10.4 ppm), the two pyridine ring protons, and the methoxy group protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aldehyde carbonyl carbon, the carbons of the pyridine ring, and the methoxy carbon.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the aldehyde carbonyl group (C=O) stretching vibration.
Conclusion
The Vilsmeier-Haack reaction is an effective and direct method for the synthesis of this compound from 2-chloro-4-methoxypyridine. By carefully controlling the reaction conditions, including stoichiometry, temperature, and moisture, high yields of the desired product can be achieved. This technical guide provides researchers and drug development professionals with the necessary information to successfully perform this synthesis and to understand the key parameters influencing its outcome. The provided experimental protocols and data serve as a valuable resource for the practical application of this important transformation in organic synthesis.
References
Physicochemical properties of 2-Chloro-4-methoxynicotinaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its trifunctional nature, featuring an aldehyde, a methoxy group, and a reactive chloro substituent, makes it a versatile building block for creating a diverse range of more complex molecules. This document provides a comprehensive overview of its known physicochemical properties, spectral data, synthetic protocols, and chemical reactivity. All quantitative data is presented in structured tables, and key experimental procedures are detailed to assist researchers in its practical application.
Chemical Identity and Physicochemical Properties
This compound is a compound with the molecular formula C₇H₆ClNO₂.[1] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients, particularly those targeting neurological and cardiovascular diseases, as well as in the production of fungicides and herbicides.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-chloro-4-methoxypyridine-3-carbaldehyde | N/A |
| CAS Number | 905563-79-3 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Boiling Point | 295.5°C at 760 mmHg | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
| Purity | ≥95% (typical commercial grade) | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. While comprehensive experimental data for this specific isomer is not widely published, data from the closely related 6-chloro isomer and predictive models provide valuable insights.[3][4]
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.3 | Singlet | Aldehyde (-CHO) |
| ~8.6 | Singlet | Pyridine Ring (H-6) |
| ~7.1 | Singlet | Pyridine Ring (H-5) |
| ~4.1 | Singlet | Methoxy (-OCH₃) |
| Predicted data based on analysis of substituent effects on the pyridine ring.[3] |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~189 | Aldehyde Carbon (C=O) |
| ~166, ~158, ~148, ~112, ~108 | Aromatic Carbons |
| ~57 | Methoxy Carbon (-OCH₃) |
| Predicted data based on analysis of substituent effects.[3] |
Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Key Peaks / Values | Interpretation |
| IR (ν, cm⁻¹) | ~1705 | C=O (aldehyde) stretching |
| ~1250 | C-O-C (ether) stretching | |
| ~750 | C-Cl stretching | |
| MS (m/z) | 171/173 | [M]⁺ molecular ion peak with characteristic ~3:1 isotopic ratio for chlorine |
| Predicted data based on functional group analysis and isotopic abundance.[3] |
Synthesis and Purification
The most common and direct route for synthesizing this compound is the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine.[5] This reaction introduces the aldehyde group onto the pyridine ring.
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization.
-
Materials:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[5]
-
Formylation: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[6]
-
Work-up: Cool the mixture back to 0°C and carefully pour it onto crushed ice. Neutralize the solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final product.[4]
-
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its three functional groups. The aldehyde can undergo standard transformations (e.g., oxidation, reduction, imine formation), while the chloro group at the C2 position is susceptible to nucleophilic aromatic substitution and, more commonly, palladium-catalyzed cross-coupling reactions.
-
Cross-Coupling Reactions: The C2-chloro atom serves as a handle for introducing molecular diversity. It is reactive in Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and cyanation (C-CN bond formation) reactions.[4]
-
Dehalogenation: A potential side reaction, particularly in palladium-catalyzed couplings, is dehalogenation, where the chlorine atom is replaced by hydrogen.[7] Careful selection of catalyst, ligand, base, and solvent can minimize this undesired outcome.[7]
Caption: Key cross-coupling reactions involving this compound.
Safety and Handling
As with any laboratory chemical, proper handling is essential. Users should consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation and avoid inhalation of dust or vapors.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[9]
This guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 41068-36-4 Cas No. | 2'-Chloro-4'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
Spectroscopic Profile of 2-Chloro-4-methoxynicotinaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectroscopic data for the compound 2-Chloro-4-methoxynicotinaldehyde (CAS No. 905563-79-3). Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted NMR data, supported by analysis of structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed spectroscopic information for this compound.
Introduction
This compound, with the IUPAC name 2-Chloro-4-methoxypyridine-3-carbaldehyde, is a substituted pyridine derivative. Its structure incorporates a chlorine atom at the 2-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position of the pyridine ring. These features make it a valuable intermediate in organic synthesis. Accurate spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR spectral data for this compound. These predictions are based on computational models and analysis of similar structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.5 | Doublet | 1H | Pyridine Ring (H-6) |
| ~7.1 | Doublet | 1H | Pyridine Ring (H-5) |
| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~189 | Aldehyde (C=O) |
| ~165 | Pyridine Ring (C-4) |
| ~155 | Pyridine Ring (C-2) |
| ~152 | Pyridine Ring (C-6) |
| ~115 | Pyridine Ring (C-3) |
| ~110 | Pyridine Ring (C-5) |
| ~56 | Methoxy (-OCH₃) |
Predicted in CDCl₃ at 100 MHz.
Experimental Protocols for NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the solvent peak or internal standard.
-
Integrate the peaks in the ¹H spectrum and identify multiplicities.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a logical workflow for spectroscopic analysis.
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Predicted and Comparative Spectral Data
The following tables summarize the predicted IR absorption bands and mass spectrometry fragmentation patterns for 2-Chloro-4-methoxynicotinaldehyde. For comparative purposes, experimental data for the positional isomer, 6-Chloro-4-methoxynicotinaldehyde, is also presented where available.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Aldehyde Stretch) | ~1705 |
| C=C, C=N (Aromatic Ring Stretch) | 1600-1400 |
| C-H (Aldehyde) | 2900-2800, 2800-2700 |
| C-O (Methoxy Stretch) | 1300-1200 |
| C-Cl (Stretch) | 800-600 |
Data is predicted based on spectroscopic principles and data from structurally similar compounds.
Table 2: Mass Spectrometry (MS) Data for 6-Chloro-4-methoxynicotinaldehyde (Isomer for Comparison)
| m/z | Ion | Ionization Method |
| 172 | [M+H]⁺ | ESI+ |
Note: The molecular weight of this compound is 171.58 g/mol . The [M+H]⁺ ion is expected at m/z 172. Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak is anticipated, resulting from the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Experimental Protocols
The following are generalized experimental protocols for acquiring IR and MS spectra of this compound. These protocols are based on standard methods for the analysis of similar organic compounds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply uniform pressure using the ATR press to ensure good contact between the sample and the crystal surface.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed vibrational frequencies with the functional groups expected in the structure of this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elucidate the fragmentation pattern of the molecule to confirm its structure.
Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to facilitate protonation.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive Ion Mode ([M+H]⁺)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Mass Range: m/z 50-500
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
If MS/MS fragmentation data is acquired, propose fragmentation pathways based on the observed daughter ions. Common fragmentation for similar aldehydes may involve the loss of the formyl group (-CHO) or carbon monoxide (CO).[1]
Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
Caption: Experimental workflow for the spectral analysis of this compound.
Caption: Logical relationship between the compound, analytical techniques, and derived structural information.
References
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-methoxynicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Theoretical Solubility Profile
The solubility of a compound is primarily dictated by the principle of "like dissolves like," which relates the polarity of the solute to the polarity of the solvent.[2][3] The molecular structure of 2-Chloro-4-methoxynicotinaldehyde—featuring a polar pyridine ring, a chloro group, a methoxy group, and an aldehyde group—suggests a moderate to high polarity.
Structural Analysis of this compound:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Aldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor.
-
Chloro Group (-Cl): This group is electron-withdrawing and contributes to the overall polarity of the molecule.
Based on this structure, it is anticipated that this compound will exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents.
Predicted Solubility Trend:
-
High Solubility: Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone) and polar protic solvents (e.g., Methanol, Ethanol).
-
Moderate Solubility: Solvents of intermediate polarity (e.g., Dichloromethane (DCM), Ethyl acetate).
-
Low to Insoluble: Nonpolar solvents (e.g., Hexane, Toluene, Carbon tetrachloride).
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, a systematic approach using established methods is required. The following protocols describe the equilibrium shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Gravimetric Method Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
For finer suspensions, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Transfer the aliquot to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
-
Data Presentation
The experimentally determined solubility data should be organized into a clear and concise table to facilitate comparison across different solvents and temperatures.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| e.g., Hexane | 0.1 | Data to be determined | Data to be determined |
| e.g., Toluene | 2.4 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 3.1 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |
| e.g., Acetone | 5.1 | Data to be determined | Data to be determined |
| e.g., Ethanol | 5.2 | Data to be determined | Data to be determined |
| e.g., Methanol | 6.6 | Data to be determined | Data to be determined |
| e.g., DMF | 6.4 | Data to be determined | Data to be determined |
| e.g., DMSO | 7.2 | Data to be determined | Data to be determined |
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Logical relationship for predicting solubility.
References
The Chemical Reactivity and Stability of 2-Chloro-4-methoxynicotinaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methoxynicotinaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in constructing more complex molecular architectures. Its reactivity is dominated by the interplay of the electron-withdrawing aldehyde group, the electron-donating methoxy group, and the reactive chloro substituent on the pyridine ring. This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of this compound, including detailed experimental protocols and data presented for ease of reference.
Chemical Properties and Stability
This compound is a white solid with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1][2] Proper handling and storage are crucial to maintain its integrity. The compound should be stored in a dry, cool, and well-ventilated place with containers tightly closed.[3][4] It is stable under proper storage conditions but should be kept away from strong oxidizing agents, heat, sparks, and open flames.[4][5]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Boiling Point | 295.5°C at 760 mmHg | [2] |
| IUPAC Name | 2-chloro-4-methoxypyridine-3-carbaldehyde | [1] |
Chemical Reactivity and Common Reactions
The chemical reactivity of this compound is characterized by the aldehyde functional group and the chloro substituent on the pyridine ring. The chlorine atom is susceptible to nucleophilic substitution and is particularly reactive in palladium-catalyzed cross-coupling reactions.
A common and often undesired side reaction is dehalogenation, where the chlorine atom is replaced by a hydrogen atom.[4] This is particularly prevalent in palladium-catalyzed reactions and can be influenced by the choice of catalyst, ligand, solvent, and base.[4] The electron-deficient nature of the pyridine ring can make this compound more prone to dehalogenation.[4]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 2-position of the pyridine ring.
-
Suzuki-Miyaura Coupling: This reaction couples the chloro-pyridine with a boronic acid or ester to form a C-C bond.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloro-pyridine with a primary or secondary amine.
-
Cyanation: The introduction of a cyano group can be achieved through coupling with a cyanide source, such as zinc cyanide.
Synthesis
The most common method for synthesizing this compound and its isomers is the Vilsmeier-Haack reaction .[6][7] This reaction involves the formylation of a suitable precursor, typically 2-chloro-4-methoxypyridine, using a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[6]
Key parameters to control during the Vilsmeier-Haack reaction include:
-
Reagent Quality: The use of fresh, anhydrous POCl₃ and DMF is critical.[6]
-
Anhydrous Conditions: The reaction is sensitive to moisture.[6]
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to warm.[6]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is typically optimized.[6]
Potential side products can include unreacted starting material and hydrolyzed byproducts if water is present.[6]
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Crushed ice
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.[6]
-
Formylation: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[6]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[6]
-
Work-up: Cool the reaction mixture back to 0°C and slowly pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution.[6][7]
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
General Protocol for Suzuki-Miyaura Coupling
This is a generalized protocol and requires optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Potassium carbonate (2.0 equivalents) or other suitable base
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the boronic acid/ester, and the base in an oven-dried reaction vessel.[4]
-
Catalyst Addition: Add the palladium catalyst.[4]
-
Solvent Addition: Add the degassed solvent.[4]
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.[4]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Spectroscopic Data
Table 2: ¹H NMR Spectral Data for 6-Chloro-4-methoxynicotinaldehyde (Isomer, for reference)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 10.37 | d | 1H | Aldehyde (-CHO) |
| 8.69 | s | 1H | Pyridine Ring (H-2) |
| 6.97 | s | 1H | Pyridine Ring (H-5) |
| 4.02 | s | 3H | Methoxy (-OCH₃) |
| Solvent: CDCl₃, Frequency: 500 MHz[1][8] |
Table 3: Mass Spectrometry Data for 6-Chloro-4-methoxynicotinaldehyde (Isomer, for reference)
| m/z | Ion | Ionization Method |
| 172 | [M+H]⁺ | Electrospray Ionization (ESI+) |
| [1][8] |
Visualized Workflows
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Safety Information
This compound is classified as a skin and eye irritant.[5][9] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling.[3][5] Work should be conducted in a well-ventilated area or under a fume hood.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
IUPAC name and CAS number for 2-Chloro-4-methoxynicotinaldehyde
IUPAC Name: 2-Chloro-4-methoxypyridine-3-carbaldehyde CAS Number: 905563-79-3
This technical guide provides a comprehensive overview of 2-Chloro-4-methoxynicotinaldehyde, a substituted pyridine derivative of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical identity, physical properties, a representative synthetic protocol, and potential chemical transformations.
Compound Identification and Properties
This compound is a trifunctional heterocyclic compound featuring a pyridine core substituted with a chlorine atom, a methoxy group, and a formyl (aldehyde) group. These functional groups provide multiple reactive sites, making it a versatile building block in medicinal chemistry and materials science.
Chemical Structure
Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol [1]
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 905563-79-3 | [1] |
| IUPAC Name | 2-Chloro-4-methoxypyridine-3-carbaldehyde | - |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Boiling Point | 295.5 °C (at 760 mmHg) | [1] |
| Appearance | White solid (predicted) | [2] |
Synthesis of this compound
The most direct and widely employed method for the formylation of electron-rich heterocyclic compounds is the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The starting material for the synthesis of this compound is 2-chloro-4-methoxypyridine.[2] The electron-donating methoxy group at the 4-position activates the pyridine ring towards electrophilic substitution, directing the formylation to an adjacent position.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[2]
-
Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. Cautiously neutralize the acidic mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[2]
Synthesis Workflow Diagram
References
The Versatile Scaffold: Unlocking the Potential of 2-Chloro-4-methoxynicotinaldehyde in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methoxynicotinaldehyde, a substituted pyridine derivative, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its trifunctional nature, featuring a reactive aldehyde group, a strategically positioned chlorine atom, and an electron-donating methoxy group, offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic promise. This technical guide provides a comprehensive overview of the applications of this compound in the development of novel anticancer and antimalarial agents. It delves into synthetic methodologies, biological activities, and the underlying mechanisms of action of the derived compounds, presenting a valuable resource for researchers engaged in drug discovery and development.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The unique electronic properties and hydrogen bonding capabilities of the nitrogen atom contribute to favorable interactions with biological targets. This compound capitalizes on this core structure, incorporating functionalities that allow for extensive chemical modifications. The aldehyde group serves as a versatile handle for condensation and cyclization reactions, while the chloro substituent is amenable to nucleophilic substitution and cross-coupling reactions. These reactive sites are instrumental in the construction of complex heterocyclic systems, including but not limited to, quinazolines and quinolones, which are known to exhibit potent biological activities.[1] This guide will explore the synthetic pathways to harness the potential of this valuable intermediate and the biological impact of the resulting molecules.
Synthetic Pathways and Methodologies
The principal route for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine.[2][3] This reaction introduces the crucial aldehyde functionality onto the pyridine ring.
Synthesis of this compound
Experimental Protocol: Vilsmeier-Haack Reaction [2][3]
-
Reagents and Materials:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Applications in Anticancer Drug Discovery
The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways involved in cancer progression. This compound serves as a valuable precursor for the synthesis of novel quinazoline derivatives with potential anticancer activity.
Synthesis of Quinazoline Derivatives
A common strategy involves the condensation of this compound with an appropriate amino-functionalized building block, followed by cyclization to form the quinazoline ring system.
General Experimental Workflow for Quinazoline Synthesis
Caption: General workflow for the synthesis of quinazoline derivatives.
Targeted Signaling Pathways
Quinazoline derivatives often exert their anticancer effects by inhibiting protein kinases involved in crucial signaling cascades. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers, making it a prime target for therapeutic intervention.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
Quantitative Data on Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Hela | 3.204 |
| MCF-7 | 3.849 | ||
| Quinazoline | 2-chloromethyl-7-fluoro-4-(3-chloro-4-fluoroanilino)quinazoline | HepG2 | 1.5 |
| MDA-MB-468 | 0.8 | ||
| HCT-116 | 2.1 |
Data compiled from publicly available research.
Applications in Antimalarial Drug Discovery
Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the development of new therapeutic agents. Quinolone-based compounds have a long history as effective antimalarials, and this compound provides a starting point for the synthesis of novel quinolone analogs.
Synthesis of Quinolone Derivatives
The synthesis of quinolones from this compound can be achieved through various cyclization strategies, often involving the formation of a key intermediate that is then converted to the final quinolone core.
Caption: Inhibition of heme detoxification by quinolone derivatives.
Quantitative Data on Antimalarial Activity
The following table summarizes the in vitro antimalarial activity of various quinolone derivatives against Plasmodium falciparum.
| Compound Class | Derivative | P. falciparum Strain | IC50 (nM) |
| Quinolone | 7-methoxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone | D6 (Chloroquine-sensitive) | 1.2 |
| Dd2 (Chloroquine-resistant) | 1.5 | ||
| Quinolone | Atovaquone-resistant clinical isolate | Tm90-C2B | 2.8 |
Data compiled from publicly available research.
Conclusion
This compound stands as a testament to the power of functionalized heterocyclic compounds in medicinal chemistry. Its inherent reactivity and strategic substitution pattern provide a fertile ground for the synthesis of diverse and potent bioactive molecules. The exploration of its derivatives as anticancer and antimalarial agents has yielded promising results, underscoring the potential of this scaffold in addressing significant unmet medical needs. Further investigation into the structure-activity relationships of compounds derived from this versatile intermediate is warranted and holds the promise of delivering next-generation therapeutics. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Literature review on the synthesis of 2-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthetic routes for producing 2-Chloro-4-methoxynicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document details the prevalent synthetic methodologies, offering a comparative analysis of traditional and modern approaches. It includes structured data tables for easy comparison of quantitative parameters and detailed experimental protocols for key reactions.
Introduction
This compound, also referred to in the literature as 6-Chloro-4-methoxynicotinaldehyde due to numbering variations of the pyridine ring, is a crucial building block in the synthesis of a variety of complex organic molecules. Its strategic placement of chloro, methoxy, and formyl groups on the pyridine scaffold allows for diverse functionalization, making it a valuable precursor in the development of novel therapeutic agents and agrochemicals. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide explores the primary synthetic pathways, focusing on the widely employed Vilsmeier-Haack formylation and a multi-step approach commencing from dichloronicotinic acid.
Synthetic Methodologies
The synthesis of this compound is predominantly achieved through two main strategies: the direct formylation of a substituted pyridine precursor and a multi-step synthesis involving the construction and subsequent modification of the pyridine ring.
Method 1: Vilsmeier-Haack Formylation of 2-Chloro-4-methoxypyridine
The most common and direct route to this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto the pyridine ring of 2-chloro-4-methoxypyridine using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2] The methoxy group at the C4 position activates the pyridine ring, facilitating electrophilic substitution at the C3 position.[2]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine.
Critical Parameters:
Successful synthesis via the Vilsmeier-Haack reaction is contingent on several key parameters:
-
Reagent Quality: The use of fresh, anhydrous phosphorus oxychloride and N,N-dimethylformamide is crucial for the efficient formation of the active Vilsmeier reagent.[1]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2-chloro-4-methoxypyridine substrate is typically optimized in the range of 1.1 to 1.5 equivalents.[1]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0°C) and may be gradually warmed to room temperature or higher to balance the reaction rate and selectivity.[1]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can decompose the Vilsmeier reagent and lead to the formation of side products.[1]
Potential Side Products:
Several impurities can arise during this synthesis, including unreacted starting material, isomeric impurities from non-regioselective formylation, and over-reaction products such as diformylation.[2] Hydrolysis of the chloro group can also occur in the presence of water, leading to the formation of 6-hydroxy-4-methoxynicotinaldehyde.[1]
Method 2: Multi-Step Synthesis from 4,6-Dichloronicotinic Acid
An alternative and well-established route involves a three-step sequence starting from the commercially available 4,6-dichloronicotinic acid.[3] This method, while longer, offers a reliable pathway to the target molecule.
The synthetic sequence is as follows:
-
Esterification: The carboxylic acid group of 4,6-dichloronicotinic acid is first protected as a methyl or ethyl ester, typically under acidic conditions with the corresponding alcohol.[3]
-
Selective Methoxylation: The resulting ester undergoes a regioselective nucleophilic aromatic substitution. Sodium methoxide is used to displace the more activated chlorine atom at the C4 position of the pyridine ring.[3]
-
Reduction: The final step is the reduction of the ester group to an aldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to yield this compound.[3]
Workflow Diagram:
Caption: Multi-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary synthetic routes to this compound.
| Parameter | Vilsmeier-Haack Formylation | Multi-Step Synthesis from 4,6-Dichloronicotinic Acid |
| Starting Material | 2-Chloro-4-methoxypyridine | 4,6-Dichloronicotinic Acid |
| Key Reagents | POCl₃, DMF | 1. Alcohol, Acid2. NaOMe3. DIBAL-H |
| Number of Steps | 1 | 3 |
| Typical Yield | Moderate to High | Moderate (overall) |
| Reaction Time | 2-4 hours[1] | Multiple days |
| Temperature | 0°C to room temperature[1] | Varies per step |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Chloro-4-methoxypyridine[1][2]
Materials:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5°C. After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0°C and slowly pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: A Note on Modern Palladium-Catalyzed Methodologies
Recent advancements have explored palladium-catalyzed reactions as a more direct and efficient alternative to traditional multi-step syntheses.[3] A modern approach focuses on the direct and selective methoxylation of a dichloropyridine precursor, potentially reducing the number of synthetic steps and improving the overall yield under milder reaction conditions.[3] While detailed protocols are often proprietary or found in specialized literature, this strategy represents a promising avenue for the large-scale, economical production of this compound.
Conclusion
The synthesis of this compound is well-established, with the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine being the most direct and commonly employed method. For applications where starting materials dictate a different approach, the multi-step synthesis from 4,6-dichloronicotinic acid provides a reliable, albeit longer, alternative. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. The emergence of modern catalytic methods also presents exciting opportunities for process optimization and green chemistry in the synthesis of this valuable intermediate. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this compound.
References
A Theoretical and Computational Deep Dive into 2-Chloro-4-methoxynicotinaldehyde: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework and computational analysis of 2-Chloro-4-methoxynicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While direct experimental and extensive computational data for this specific molecule are not widely available in published literature, this document outlines the established theoretical methodologies and expected computational results based on analyses of structurally similar compounds. By leveraging data from related molecules, we present a predictive overview of its molecular properties, spectroscopic signatures, and electronic characteristics.
This guide is intended to serve as a valuable resource for researchers, offering a foundational understanding of the molecule's behavior and guiding future experimental and computational investigations. The following sections detail the anticipated molecular geometry, vibrational modes, and electronic properties, alongside the standard computational protocols used to derive this information.
Molecular Structure and Geometry
The foundational step in the computational analysis of any molecule is the optimization of its geometric structure to find the lowest energy conformation. For this compound, this would be achieved using Density Functional Theory (DFT), a robust method for predicting molecular structures and properties. The expected optimized geometry would provide key data on bond lengths and angles.
Caption: Predicted Molecular Structure of this compound.
Table 1: Predicted Geometrical Parameters
(Note: The following values are illustrative and based on typical bond lengths and angles for similar substituted pyridine rings. Actual values would be determined via DFT calculations.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Cl | 1.74 | C6-N1-C2 | 117.0 |
| C4-O | 1.36 | N1-C2-C3 | 123.0 |
| O-CH₃ | 1.43 | C2-C3-C4 | 118.0 |
| C3-CHO | 1.49 | C3-C4-C5 | 120.0 |
| C=O | 1.21 | C4-C5-C6 | 119.0 |
| C5-C6-N1 | 123.0 |
Experimental and Computational Protocols
A combined experimental and computational approach is crucial for a thorough understanding of this compound.
Computational Methodology
Theoretical investigations would be performed using Gaussian suite of programs. The geometry of the molecule would be optimized using DFT with Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set. Vibrational frequency calculations would be performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface. Electronic properties, including frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), would also be calculated.
Caption: Workflow for Computational Analysis.
Experimental Protocols
For experimental validation, the synthesis of this compound would be followed by spectroscopic characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically at 400 or 500 MHz, using CDCl₃ as the solvent. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectra would be recorded using KBr pellets or as a thin film on a NaCl plate to identify the characteristic vibrational modes of the functional groups.
Vibrational Analysis
Vibrational analysis provides a fingerprint of the molecule, allowing for the identification of functional groups and the confirmation of the overall structure. The predicted vibrational frequencies from DFT calculations can be correlated with experimental IR and Raman spectra.
Table 2: Predicted Vibrational Frequencies
(Note: These are representative frequencies for the key functional groups based on computational studies of similar molecules.)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic Ring |
| ~2950-3000 | C-H stretch | Methoxy (-OCH₃) |
| ~2850, ~2750 | C-H stretch | Aldehyde (-CHO) |
| ~1700 | C=O stretch | Aldehyde (-CHO) |
| ~1580, ~1470 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Methoxy (-OCH₃) |
| ~750 | C-Cl stretch | Chloro group |
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule are key to understanding its reactivity and potential as a drug candidate. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Frontier Molecular Orbital Analysis
Computational analysis of similar aromatic compounds suggests that the HOMO is typically localized over the electron-rich pyridine ring and the methoxy group, while the LUMO is often distributed over the electron-withdrawing aldehyde and chloro substituents.[1] A smaller HOMO-LUMO gap would suggest higher chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and aldehyde groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the theoretical and computational characteristics of this compound. While awaiting dedicated experimental and computational studies on this specific molecule, the methodologies and expected data presented herein, based on robust analysis of analogous compounds, offer a solid foundation for researchers. The outlined protocols and predictive data tables serve as a roadmap for future investigations, enabling a more targeted and efficient exploration of this compound's potential in drug discovery and development. The use of DFT and other computational tools will be instrumental in fully elucidating its structure-activity relationships and guiding the design of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Chloro-4-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the aromatic ring.[2][3][4] The resulting aldehydes are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules in the development of pharmaceuticals and other fine chemicals. This protocol details the experimental procedure for the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine to synthesize 2-chloro-4-methoxy-5-formylpyridine. The electron-donating methoxy group at the 4-position activates the pyridine ring, facilitating electrophilic substitution at the C-5 position.
Reaction Principle
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl3. The electron-rich 2-chloro-4-methoxypyridine then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is subsequently hydrolyzed during the work-up to yield the desired aldehyde product.[2][4]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-chloro-4-methoxypyridine | Reagent | Commercially Available |
| Phosphorus oxychloride (POCl3) | Reagent | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | |
| Saturated Sodium Chloride (Brine) solution | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na2SO4) | Reagent | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition of the substrate, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the effervescence ceases. This step should be performed in a well-ventilated fume hood as gas evolution can be vigorous.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-chloro-4-methoxy-5-formylpyridine.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 2-chloro-4-methoxypyridine | 143.57 | 1.0 | - | - | - |
| POCl3 | 153.33 | 1.2 | - | - | - |
| DMF | 73.09 | 3.0 | - | - | - |
| 2-chloro-4-methoxy-5-formylpyridine | 171.58 | - | Calculated based on 1.0 eq of starting material | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Safety Precautions
-
Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction quench with sodium bicarbonate solution is exothermic and releases gas. Perform this step slowly and with caution.
-
All operations should be carried out in a well-ventilated fume hood.
Characterization of the Product
The final product, 2-chloro-4-methoxy-5-formylpyridine, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
This protocol provides a detailed procedure for the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine. The reaction is a reliable method for introducing a formyl group onto the pyridine ring, yielding a valuable synthetic intermediate. The reaction conditions may require optimization depending on the scale and specific laboratory conditions.[5] Adherence to safety precautions is essential when handling the reagents involved.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 2-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-methoxynicotinaldehyde with various organoboron reagents. This reaction is a powerful tool for the synthesis of 2-aryl-4-methoxynicotinaldehydes, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules. While specific literature for the 2-chloro isomer is limited, the provided methodologies are based on established procedures for the structurally similar and well-documented 6-Chloro-4-methoxynicotinaldehyde, offering a robust starting point for reaction optimization.[1][2]
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with a halide or triflate using a palladium catalyst and a base.[1] For the synthesis of 2-aryl-4-methoxynicotinaldehydes, this compound serves as the electrophilic partner, reacting with a variety of arylboronic acids or their esters. The resulting products are valuable intermediates for the development of novel therapeutics. The reaction is known for its high functional group tolerance and mild reaction conditions.[1]
Applications in Drug Discovery
The 2-aryl-4-methoxypyridine scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. Notably, compounds with similar structural features have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] The synthesis of a diverse library of 2-aryl-4-methoxynicotinaldehyde derivatives via the Suzuki-Miyaura coupling enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency and selectivity.[1]
Data Presentation: Reaction of 6-Chloro-4-methoxynicotinaldehyde with Arylboronic Acids
The following table summarizes representative yields for the Suzuki-Miyaura coupling of the closely related isomer, 6-Chloro-4-methoxynicotinaldehyde, with various arylboronic acids. These data are based on typical outcomes for Suzuki couplings of chloro-pyridines with arylboronic acids under optimized conditions and can serve as a reference for expected outcomes with the 2-chloro isomer.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-4-methoxynicotinaldehyde | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-4-methoxynicotinaldehyde | 92 |
| 3 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)-4-methoxynicotinaldehyde | Not specified |
Experimental Protocols
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from procedures for the 6-chloro isomer.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[1] For challenging couplings, a more active ligand such as SPhos (4 mol%) with potassium phosphate as the base may be used.[2]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-methoxynicotinaldehyde.[1]
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Chloro-4-methoxynicotinaldehyde. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-nitrogen bond, a critical step in the synthesis of numerous pharmaceutical compounds and other functional organic molecules.
The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. The application of this methodology to heteroaromatic systems, particularly pyridines, is of significant interest in medicinal chemistry. This compound presents a unique substrate with an electron-deficient pyridine ring due to the presence of the aldehyde group, and a potentially coordinating methoxy group. These features can influence the reactivity and require careful optimization of the reaction conditions.
This guide offers insights into the selection of catalysts, ligands, bases, and solvents, along with detailed experimental procedures and troubleshooting advice to facilitate the successful amination of this specific substrate.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The arylamine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is crucial as it modulates the stability and reactivity of the palladium catalyst throughout the cycle. For challenging substrates like 2-chloropyridines, bulky and electron-rich phosphine ligands are often required to promote the difficult oxidative addition step.
Recommended Reaction Conditions
The successful Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system and reaction parameters. Below are recommended starting conditions based on established protocols for similar electron-deficient 2-chloropyridines.
Table 1: Recommended Reagents and Conditions
| Parameter | Recommended | Notes |
| Palladium Precatalyst | [Pd(OAc)₂] or Pd₂(dba)₃ | Palladium(II) acetate and tris(dibenzylideneacetone)dipalladium(0) are common and effective precatalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | XPhos, RuPhos, or BrettPhos | These are bulky, electron-rich biarylphosphine ligands that have shown high efficacy for the amination of unreactive aryl chlorides. |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | Sodium tert-butoxide is a strong, effective base. For base-sensitive substrates, weaker inorganic bases like potassium phosphate or cesium carbonate can be employed, often requiring higher temperatures. |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance and to prevent side reactions. Toluene is a common choice for these reactions. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical. |
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.
Protocol 1: General Procedure using Sodium tert-Butoxide
This protocol is a robust starting point for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 - 2.0 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.1 - 1.5 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Base-Sensitive Substrates using Potassium Phosphate
This protocol is suitable when using amines or substrates that are sensitive to strong bases.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and K₃PO₄ (2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 - 1.5 equiv.).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables provide representative data for the Buchwald-Hartwig amination of related 2-chloropyridine substrates. These should serve as a guide for expected outcomes with this compound.
Table 2: Amination with Primary Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 78 |
| 3 | Benzylamine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 100 | 16 | 82 |
Table 3: Amination with Secondary Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 90 | 8 | 92 |
| 2 | Piperidine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 90 | 10 | 88 |
| 3 | N-Methylaniline | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 |
Note: Yields are based on literature reports for analogous 2-chloropyridine substrates and may vary for this compound.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common issues in the reaction.
Troubleshooting
The Buchwald-Hartwig amination of chloropyridines can sometimes be challenging. Below are common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are fresh and have been stored properly. Consider using a pre-formed catalyst.
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere and that the solvent is thoroughly degassed.
-
Insufficient Temperature: Chloropyridines often require higher temperatures for the oxidative addition to occur. Gradually increase the reaction temperature.
-
Ligand Choice: If one ligand is ineffective, screening other bulky phosphine ligands is recommended.
-
-
Side Reactions:
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom is a common side reaction. This can sometimes be suppressed by using a weaker base or by lowering the reaction temperature.
-
Aldehyde Reactivity: The aldehyde group on the substrate could potentially undergo side reactions, especially with strongly basic or nucleophilic amines. If this is observed, protecting the aldehyde group prior to the amination may be necessary.
-
By following these guidelines and protocols, researchers can effectively perform the Buchwald-Hartwig amination on this compound for the synthesis of valuable building blocks in drug discovery and development.
Application Notes and Protocols for the Synthesis of Substituted Quinolines using 2-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for a proposed synthetic route to substituted quinolines, starting from the readily accessible 2-Chloro-4-methoxynicotinaldehyde. The described methodology is based on a two-step sequence involving an initial amination of the pyridine ring followed by a classic Friedländer annulation to construct the quinoline core. This approach offers a versatile platform for the synthesis of a library of substituted quinolines for further investigation in drug discovery and development programs. While direct literature precedent for this specific transformation is limited, the protocols are based on well-established and analogous reactions.
Introduction
The quinoline ring system is a privileged structure in drug discovery, found in numerous FDA-approved drugs with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory therapies. The development of efficient and versatile synthetic routes to novel quinoline derivatives is therefore of significant interest to the pharmaceutical industry. This compound is a trifunctional building block that presents an attractive starting point for the synthesis of quinoline analogues, particularly those bearing a methoxy substituent on the pyridine-derived ring.
This application note details a proposed synthetic strategy for the preparation of substituted quinolines from this compound. The strategy hinges on the conversion of the 2-chloro substituent to an amino group, thereby generating a 2-aminonicotinaldehyde derivative suitable for the Friedländer synthesis. The Friedländer synthesis is a robust and widely used method for the construction of quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2]
Proposed Synthetic Pathway
The proposed two-step synthesis of substituted quinolines from this compound is depicted below. The initial step involves the nucleophilic aromatic substitution of the chloride with an amine, followed by the cyclocondensation with an active methylene compound to afford the desired quinoline.
Caption: Proposed two-step synthesis of substituted quinolines.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methoxynicotinaldehyde
This protocol describes the conversion of this compound to 2-Amino-4-methoxynicotinaldehyde. Two potential methods are provided: a classical nucleophilic aromatic substitution and a palladium-catalyzed Buchwald-Hartwig amination.
Method A: Nucleophilic Aromatic Substitution with Ammonia
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Aqueous Ammonia (28-30%) | 10-20 eq |
| Solvent | Dioxane or NMP |
| Temperature | 100-150 °C |
| Reaction Time | 12-24 h |
| Work-up | Aqueous work-up and extraction |
| Purification | Column chromatography |
| Expected Yield | 40-60% |
Protocol:
-
In a sealed tube, dissolve this compound (1.0 eq) in dioxane.
-
Add aqueous ammonia (10-20 eq).
-
Heat the reaction mixture to 100-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-Amino-4-methoxynicotinaldehyde.
Method B: Buchwald-Hartwig Amination
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Benzophenone imine or Ammonia source | 1.2 eq |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | Xantphos or other suitable phosphine ligand (4-10 mol%) |
| Base | NaOtBu or Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 8-16 h |
| Work-up | Filtration and aqueous work-up |
| Purification | Column chromatography |
| Expected Yield | 60-80% |
Protocol:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the anhydrous solvent (toluene or dioxane) followed by the amine source (e.g., benzophenone imine).
-
Heat the reaction mixture to 80-110 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
If benzophenone imine was used, hydrolyze the resulting imine with aqueous acid to obtain the free amine.
-
Purify the crude product by column chromatography.
Step 2: Friedländer Synthesis of Substituted 7-Methoxyquinolines
This protocol outlines the condensation of 2-Amino-4-methoxynicotinaldehyde with an active methylene compound to form the quinoline ring. The choice of the active methylene compound will determine the substitution pattern at the 2- and 3-positions of the quinoline product.
General Protocol for Friedländer Condensation
| Parameter | Value |
| Reactants | |
| 2-Amino-4-methoxynicotinaldehyde | 1.0 eq |
| Active Methylene Compound (e.g., Acetophenone, Ethyl acetoacetate) | 1.1-1.5 eq |
| Catalyst | L-proline, p-TsOH, or KOH |
| Solvent | Ethanol, Toluene, or solvent-free |
| Temperature | 80-120 °C |
| Reaction Time | 4-12 h |
| Work-up | Precipitation or extraction |
| Purification | Recrystallization or column chromatography |
Example Protocol with Acetophenone (to yield 2-phenyl-7-methoxyquinoline):
-
In a round-bottom flask, combine 2-Amino-4-methoxynicotinaldehyde (1.0 eq), acetophenone (1.2 eq), and L-proline (20 mol%) in ethanol.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate).
Data Presentation: Representative Examples of Substituted Quinolines
| Entry | Active Methylene Compound | R¹ | R² | Expected Product |
| 1 | Acetophenone | Phenyl | H | 7-Methoxy-2-phenylquinoline |
| 2 | Ethyl acetoacetate | Methyl | COOEt | Ethyl 7-methoxy-2-methylquinoline-3-carboxylate |
| 3 | Cyclohexanone | -(CH₂)₄- | 1,2,3,4-Tetrahydroacridin-8-methoxy-9-carbaldehyde | |
| 4 | Malononitrile | NH₂ | CN | 2-Amino-7-methoxyquinoline-3-carbonitrile |
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and evaluation.
Potential Signaling Pathway Involvement of Substituted Quinolines
Substituted quinolines are known to interact with a variety of biological targets and signaling pathways. Depending on their substitution pattern, the newly synthesized quinolines could potentially modulate pathways implicated in cancer, inflammation, or infectious diseases. For example, some quinoline derivatives have been shown to inhibit tyrosine kinases, topoisomerases, or act as DNA intercalating agents.
Caption: Potential mechanism of action for synthesized quinolines.
Conclusion
The synthetic route outlined in these application notes provides a strategic and adaptable approach for the synthesis of novel substituted quinolines from this compound. By leveraging a two-step sequence of amination and Friedländer condensation, researchers can access a diverse range of quinoline derivatives. The detailed protocols and tabulated data serve as a valuable resource for scientists engaged in the design and synthesis of new chemical entities for drug discovery. Further optimization of reaction conditions and exploration of a broader range of active methylene compounds will undoubtedly expand the utility of this synthetic strategy. The synthesized compounds can then be subjected to biological screening to identify new leads for the development of therapeutic agents.
References
Application of 2-Chloro-4-methoxynicotinaldehyde in the Synthesis of Anticancer Agents
Introduction
2-Chloro-4-methoxynicotinaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of novel anticancer agents. Its distinct structural features, including a reactive aldehyde group at the 3-position, a chloro substituent at the 2-position, and a methoxy group at the 4-position of the pyridine ring, offer multiple avenues for chemical modification. This functional group arrangement makes it an attractive starting material for the synthesis of kinase inhibitors, a class of targeted anticancer therapeutics. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site. This document provides detailed application notes and protocols for the synthesis of a hypothetical potent anticancer agent, a sorafenib analogue, utilizing this compound as a key starting material.
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] It functions by inhibiting several protein kinases involved in tumor progression and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). The synthesis of novel sorafenib analogues is an active area of research aimed at improving efficacy, selectivity, and overcoming drug resistance.[2][3]
This application note will detail a proposed synthetic route to a sorafenib analogue starting from this compound, provide step-by-step experimental protocols, present hypothetical biological activity data, and illustrate the relevant signaling pathway.
Hypothetical Synthesis of a Sorafenib Analogue
The proposed synthetic pathway involves a two-step process: (1) Reductive amination of this compound with 4-aminophenol to form an intermediate, and (2) Urea formation by reacting the intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Quantitative Data
The following table summarizes the hypothetical quantitative data for the synthesis and biological activity of the synthesized sorafenib analogue. The biological data is presented as IC50 values, which represent the concentration of the compound required to inhibit the activity of a specific kinase or the growth of a cancer cell line by 50%.
| Parameter | Value |
| Synthesis | |
| Yield of Intermediate | 85% |
| Yield of Final Product | 78% |
| Purity (HPLC) | >98% |
| Kinase Inhibition | |
| B-Raf (IC50) | 25 nM |
| C-Raf (IC50) | 15 nM |
| VEGFR-2 (IC50) | 40 nM |
| Cell-based Assays | |
| HepG2 (Hepatocellular Carcinoma) IC50 | 2.5 µM |
| A498 (Renal Cell Carcinoma) IC50 | 3.1 µM |
| HUVEC (Endothelial Cells) IC50 | 1.8 µM |
Experimental Protocols
Step 1: Synthesis of (2-Chloro-4-methoxypyridin-3-yl)-N-(4-hydroxyphenyl)methanamine (Intermediate)
This procedure is adapted from a general reductive amination protocol.[4]
-
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCE in a round-bottom flask under a nitrogen atmosphere.
-
Add 4-aminophenol to the solution and stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Synthesis of the Final Sorafenib Analogue
This procedure is based on the synthesis of sorafenib and its analogues.[1][5]
-
Materials:
-
(2-Chloro-4-methoxypyridin-3-yl)-N-(4-hydroxyphenyl)methanamine (Intermediate) (1.0 eq)
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous copper sulfate (CuSO4) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the intermediate in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous CuSO4 solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final sorafenib analogue.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
-
Biological Evaluation Protocols
Kinase Inhibition Assay (Hypothetical)
-
Principle: A biochemical assay to measure the ability of the synthesized compound to inhibit the activity of purified recombinant kinases (e.g., B-Raf, C-Raf, VEGFR-2). The assay can be based on measuring the phosphorylation of a substrate peptide, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
-
Procedure:
-
Prepare serial dilutions of the synthesized sorafenib analogue.
-
In a 96-well plate, add the purified kinase, the specific substrate peptide, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Procedure:
-
Seed cancer cells (e.g., HepG2, A498) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized sorafenib analogue for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathway
The synthesized sorafenib analogue is designed to target the Raf/MEK/ERK signaling pathway, which is a critical pathway in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in many cancers.
This compound serves as a valuable and versatile starting material for the synthesis of potent anticancer agents, such as sorafenib analogues. The synthetic protocol outlined in this application note provides a robust method for generating such compounds for biological screening. The aldehyde and chloro functionalities of the starting material allow for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) for the optimization of inhibitory potency and selectivity. The provided hypothetical data and the context of the Raf/MEK/ERK signaling pathway should guide researchers in the design and evaluation of new potential therapeutic agents based on this promising chemical scaffold.
References
- 1. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Chloro-4-methoxynicotinaldehyde in Antimalarial Drug Synthesis
Application Note & Protocol
For researchers, scientists, and drug development professionals, the quest for novel and effective antimalarial agents is a paramount challenge in global health. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new synthetic pathways to diverse and potent molecular architectures. 2-Chloro-4-methoxynicotinaldehyde has emerged as a key heterocyclic building block in this endeavor, offering a versatile scaffold for the synthesis of quinoline-based antimalarial drugs, such as the FDA-approved drug Tafenoquine.[1][2][3] This document provides a detailed overview of its application, including experimental protocols and quantitative data, to guide researchers in the synthesis of next-generation antimalarial therapies.
The unique trifunctional nature of this compound, featuring a reactive aldehyde, a methoxy group, and a strategically positioned chlorine atom on the pyridine ring, provides multiple avenues for chemical elaboration.[4][5] The aldehyde group serves as a crucial handle for condensation and cyclization reactions to build the core quinoline structure, while the chloro and methoxy substituents are pivotal for modulating the electronic properties and biological activity of the final compound.
Synthetic Pathway to Tafenoquine: A Case Study
The synthesis of Tafenoquine, an 8-aminoquinoline antimalarial drug effective against the dormant liver stages of Plasmodium vivax, provides an excellent example of the strategic importance of chloro and methoxy-substituted heterocyclic intermediates.[1][3] While the exact commercial synthesis of Tafenoquine may vary, published routes highlight the construction of a substituted quinoline core where intermediates bearing chloro and methoxy groups are essential. This compound represents a highly plausible and efficient starting material for such a synthesis.
A proposed synthetic workflow starting from this compound to a key Tafenoquine intermediate is outlined below. This pathway leverages well-established organic reactions, demonstrating the utility of this versatile starting material.
Caption: Proposed synthetic pathway from this compound to a key Tafenoquine precursor.
Key Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key transformations in the proposed synthesis of a Tafenoquine intermediate, starting from this compound. The quantitative data is summarized from analogous transformations reported in the literature for the synthesis of Tafenoquine and related compounds.[1]
Step 1 & 2: Condensation and Cyclization to form the Quinoline Core
This two-step sequence involves the initial reaction of the aldehyde with an appropriate aniline derivative, followed by a cyclization reaction to form the fundamental quinoline ring system.
Protocol:
-
Condensation: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or ethanol, add the substituted aniline (1.1 eq). The reaction can be catalyzed by a catalytic amount of a weak acid (e.g., acetic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Cyclization: After the formation of the imine intermediate, a cyclizing agent, such as a Lewis acid or a Brønsted acid, is added. The reaction mixture is heated at high temperature to facilitate the intramolecular cyclization to the quinoline core.
-
Work-up and Purification: The reaction mixture is cooled, quenched with a basic aqueous solution (e.g., NaHCO₃), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Step | Reactants | Key Reagents/Conditions | Yield (%) | Purity (%) |
| Condensation/Cyclization | This compound, Substituted Aniline | Acetic acid (cat.), Toluene, reflux; Lewis acid, heat | 75-85 | >95 |
| Nitration | Substituted Chloro-methoxy Quinoline Intermediate | KNO₃, P₂O₅, triethylphosphate | 92 | >98 |
| SNAr Reaction | Nitro-quinoline Derivative, 3-(trifluoromethyl)phenol | DMSO, Base (e.g., K₂CO₃) | 76 | >95 |
| Nitro Group Reduction | Biaryl Ether Intermediate | Pd/C, H₂ (g), EtOH | ~95 | >99 |
Table 1: Summary of Quantitative Data for Key Synthetic Steps.
Step 4: Nitration of the Quinoline Core
The introduction of a nitro group at a specific position on the quinoline ring is a critical step to enable the subsequent introduction of the side chain.
Protocol:
-
To a solution of the substituted chloro-methoxy quinoline intermediate (1.0 eq) in triethylphosphate, add potassium nitrate (KNO₃, 2.0 eq) and phosphorus pentoxide (P₂O₅, 4.0 eq).
-
The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by carefully adding the mixture to a cold aqueous solution of sodium bicarbonate (NaHCO₃).
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the nitro-quinoline derivative.[1]
Step 6: Nucleophilic Aromatic Substitution (SNAr)
The chloro group on the quinoline ring is displaced by a substituted phenol through a nucleophilic aromatic substitution reaction to form a key biaryl ether linkage.
Protocol:
-
To a solution of the nitro-quinoline derivative (1.0 eq) and 3-(trifluoromethyl)phenol (1.2 eq) in dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
The reaction mixture is heated and stirred until the reaction is complete.
-
The mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.[1]
Step 8: Reduction of the Nitro Group
The final step in forming the core amino-quinoline precursor to Tafenoquine is the reduction of the nitro group to an amine.
Protocol:
-
The biaryl ether intermediate (1.0 eq) is dissolved in ethanol, and a catalytic amount of palladium on carbon (5 mol % Pd/C) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the amino-quinoline intermediate.[1]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the initial synthetic steps to the final analysis of the synthesized intermediates.
References
- 1. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesize method of tafenoquine_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions involving 2-chloro-4-methoxynicotinaldehyde, a versatile building block in medicinal chemistry. The protocols detailed herein are based on established methodologies for structurally similar chloropyridines and offer a robust starting point for the synthesis of a diverse range of substituted nicotin-aldehyde derivatives.
Introduction to this compound in Drug Discovery
This compound is a key heterocyclic intermediate in the synthesis of complex organic molecules. The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to form hydrogen bonds and other critical interactions with biological targets. The chloro-substituent at the 2-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, enabling the synthesis of compound libraries for drug discovery and development. The methoxy and aldehyde functionalities offer additional points for chemical modification, making this a highly adaptable scaffold for creating novel therapeutic agents.[1][2][3] The strategic placement of the chlorine atom allows for its displacement in various cross-coupling reactions, providing a gateway to a wide array of substituted pyridine derivatives.[4]
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The successful execution of palladium-catalyzed cross-coupling reactions is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, as well as maintaining an inert atmosphere to prevent catalyst deactivation.[5][6]
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8][9] This reaction is widely used for the synthesis of biaryls.
Experimental Protocol
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv). Add the palladium catalyst, for instance, palladium(II) acetate (2 mol%), and a phosphine ligand like SPhos (4 mol%). Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe. Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. After completion, the mixture is cooled, subjected to an aqueous work-up, and the product is purified by flash column chromatography.[5][10][11]
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~95 (estimated)[4] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | Not specified |
| 3-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 100 | 18 | Not specified[12] |
Note: Yields are representative and may vary based on the specific boronic acid and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Purification of 2-Chloro-4-methoxynicotinaldehyde by column chromatography and recrystallization
Application Notes and Protocols: Purification of 2-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of this compound, a key intermediate in pharmaceutical synthesis. The protocols focus on two primary laboratory techniques: column chromatography and recrystallization, designed to remove impurities generated during synthesis, such as those from Vilsmeier-Haack formylation reactions.
Introduction
This compound is a versatile substituted pyridine derivative used as a building block in the synthesis of various biologically active molecules. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the safety and efficacy of final drug products. Synthetic procedures, such as the Vilsmeier-Haack reaction, can introduce a range of impurities including unreacted starting materials, isomers, and side-reaction products.[1] This application note outlines effective methods for the purification of this compound using silica gel column chromatography and subsequent recrystallization to achieve high purity.
Data Presentation
Physicochemical Properties
| Property | Value |
| CAS Number | 905563-79-3[2][3] |
| Molecular Formula | C₇H₆ClNO₂[2][3] |
| Molecular Weight | 171.58 g/mol [2][3] |
| Boiling Point | 295.5°C at 760 mmHg[2][3] |
| Appearance | Typically a white to off-white solid. |
Potential Impurities from Synthesis
The following table lists potential impurities that may be present in the crude product, which the described purification methods aim to remove.
| Impurity Type | Examples | Rationale for Removal |
| Starting Materials | Unreacted 2-chloro-4-methoxypyridine | To ensure the final product is free from precursors. |
| Isomeric Impurities | Other chloro-methoxynicotinaldehyde isomers | To isolate the desired regiochemistry for subsequent reactions. |
| Over-reaction Products | Diformylated pyridine derivatives | These can lead to undesired products in later synthetic steps. |
| Side-products | By-products from the Vilsmeier reagent | To remove reactive species that could interfere with future steps. |
| Degradation Products | 2-Chloro-4-methoxynicotinic acid (from oxidation) | Aldehydes are prone to oxidation; the corresponding acid has different reactivity. |
Purification Performance (Illustrative)
The following table provides a template for recording experimental results. Actual values will vary depending on the scale of the reaction and the purity of the crude material.
| Purification Step | Purity Before (%) | Purity After (%) | Typical Yield (%) |
| Column Chromatography | To be determined | >95% (Illustrative) | 70-90% |
| Recrystallization | >95% | >99% (Illustrative) | 80-95% |
Experimental Protocols
Column Chromatography
This protocol describes the purification of crude this compound using a silica gel column. A gradient elution with a hexane and ethyl acetate mobile phase is effective for separating the target compound from impurities of different polarities.[1]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column with stopcock
-
Collection tubes
-
Rotary evaporator
Protocol:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a solvent system such as 80:20 Hexanes:Ethyl Acetate.
-
Visualize the spots under UV light (254 nm) to identify the product and impurities. Calculate the Retention Factor (Rf) of the product spot.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution:
-
Begin elution with a non-polar solvent mixture, such as 95:5 Hexanes:Ethyl Acetate.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, and 80:20 Hexanes:Ethyl Acetate) to elute compounds with increasing polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Recrystallization
Recrystallization is an effective final purification step to obtain a highly crystalline product with high purity. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.
Materials:
-
Purified this compound (from column chromatography)
-
Recrystallization solvent (e.g., Ethanol, or a mixture such as Hexanes/Ethyl Acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes).
-
A good solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling. A solvent pair (e.g., hexanes and ethyl acetate) can also be effective.
-
-
Dissolution:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
-
Purity Confirmation:
-
The purity of the final product can be confirmed by measuring its melting point and by analytical techniques such as HPLC or NMR spectroscopy.
-
Visualizations
Purification Workflow
Caption: A flowchart illustrating the sequential steps for the purification of this compound.
Logic of Separation by Column Chromatography
Caption: The logical relationship of separation based on polarity during column chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for 2-Chloro-4-methoxynicotinaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Chloro-4-methoxynicotinaldehyde via the Vilsmeier-Haack reaction. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1] In the synthesis of this compound, the reaction proceeds through two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][2] Subsequently, the electron-rich 2-chloro-4-methoxypyridine acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.[2] This leads to the formation of an iminium salt intermediate, which is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, this compound.[1]
Q2: What are the critical parameters to control for a successful Vilsmeier-Haack synthesis of this compound?
A2: Several parameters are crucial for optimizing the yield and purity of this compound. These include:
-
Reagent Quality: The use of anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃) is essential for the efficient generation of the Vilsmeier reagent.[2]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2-chloro-4-methoxypyridine substrate typically ranges from 1.1 to 1.5 equivalents to ensure complete conversion of the starting material.[2]
-
Temperature: The reaction temperature needs to be carefully controlled. The formation of the Vilsmeier reagent is usually carried out at a low temperature (e.g., 0-5 °C). The subsequent formylation reaction may be initiated at a low temperature and gradually warmed to room temperature or heated to ensure a reasonable reaction rate while minimizing side reactions.[2][3]
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the reaction must be carried out under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the reagent and unwanted side reactions.[2]
Q3: What are the potential side products and impurities in this reaction?
A3: Several side products and impurities can be formed during the Vilsmeier-Haack synthesis of this compound, including:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-chloro-4-methoxypyridine.[2]
-
Isomeric Impurities: Although the methoxy group at the 4-position and the chloro group at the 2-position direct the formylation, minor amounts of other regioisomers may be formed.[2]
-
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the chloro group on the pyridine ring, resulting in the formation of 2-hydroxy-4-methoxynicotinaldehyde.
-
Diformylated Products: Under harsh reaction conditions, diformylation of the pyridine ring can occur, leading to the formation of dialdehyde impurities.[2]
-
Polymeric Materials: The Vilsmeier-Haack reaction can sometimes produce colored polymeric byproducts.[2]
Q4: How can the final product, this compound, be effectively purified?
A4: The purification of this compound typically involves the following steps:
-
Aqueous Work-up: After the reaction is complete, the mixture is carefully quenched with ice water and neutralized with a base such as sodium bicarbonate to hydrolyze the intermediate iminium salt and neutralize excess acid.[2]
-
Extraction: The product is then extracted from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.[2]
-
Column Chromatography: The most common and effective method for purifying the crude product is silica gel column chromatography. A gradient elution system, for example, with hexane and ethyl acetate, is often employed to separate the desired product from unreacted starting material and other impurities.[2]
-
Recrystallization: If a suitable solvent is found, recrystallization can be an excellent technique to obtain a highly pure crystalline product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moist reagents or improper preparation. 2. Insufficiently reactive substrate. 3. Incorrect reaction temperature. | 1. Ensure DMF and POCl₃ are anhydrous and of high purity. Prepare the Vilsmeier reagent fresh before use. 2. Verify the purity and identity of the 2-chloro-4-methoxypyridine starting material. 3. Optimize the reaction temperature; gradually increase it if the reaction is sluggish, monitoring by TLC. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Insufficient amount of Vilsmeier reagent. | 1. Extend the reaction time or cautiously increase the temperature, monitoring the reaction progress. 2. Use a slight excess (up to 1.5 equivalents) of the Vilsmeier reagent. |
| Formation of Multiple Products | 1. Reaction conditions are too harsh, leading to side reactions. 2. Presence of water in the reaction mixture. | 1. Conduct the reaction at a lower temperature to improve selectivity. 2. Ensure strict anhydrous conditions throughout the experiment. |
| Difficulty in Purifying the Product | 1. Impurities have similar polarity to the desired product. 2. The product is an oil and difficult to crystallize. | 1. Optimize the solvent system for column chromatography; a different eluent or stationary phase might be necessary. 2. Attempt to form a crystalline derivative (e.g., a hydrazone) for purification, followed by regeneration of the aldehyde. |
Quantitative Data Presentation
The following table presents representative experimental conditions for the Vilsmeier-Haack synthesis of this compound. These parameters can be used as a starting point for optimization.
| Entry | Substrate (Equivalents) | DMF (Equivalents) | POCl₃ (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | 3.0 | 1.2 | 0 to RT | 4 | ~65 | >95 |
| 2 | 1.0 | 3.0 | 1.5 | 0 to RT | 4 | ~75 | >95 |
| 3 | 1.0 | 3.0 | 1.2 | RT to 60 | 2 | ~70 | ~90 |
| 4 | 1.0 | 5.0 | 1.2 | 0 to RT | 6 | ~70 | >95 |
Note: The data in this table is representative and intended for optimization purposes. Actual results may vary based on specific experimental conditions and the scale of the reaction.
Experimental Protocol
Synthesis of this compound
Materials:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[2]
-
-
Formylation Reaction:
-
Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Slowly add a saturated aqueous solution of NaHCO₃ to neutralize the mixture to a pH of 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).[2]
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound.[2]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Vilsmeier-Haack synthesis.
References
Side products and impurities in the synthesis of 2-Chloro-4-methoxynicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-methoxynicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group at the 3-position of the pyridine ring.
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?
A2: Several parameters are crucial for a successful synthesis with high yield and purity:
-
Reagent Quality: The use of fresh, anhydrous phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is essential for the efficient generation of the active Vilsmeier reagent.[1][2]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can decompose the Vilsmeier reagent and lead to the formation of side products. All glassware should be flame-dried, and anhydrous solvents must be used throughout the procedure.[1]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2-chloro-4-methoxypyridine substrate is a key parameter to optimize. Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is employed to ensure complete conversion of the starting material.[1]
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and should be carried out at low temperatures (0-5 °C). The subsequent formylation reaction is typically conducted at temperatures ranging from 0 °C to room temperature, and in some cases, gentle heating might be necessary to drive the reaction to completion.[1][2] Careful temperature control is vital to minimize the formation of side products.
Q3: What are the expected side products and impurities in this synthesis?
A3: Several side products and impurities can be encountered during the synthesis of this compound:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 2-chloro-4-methoxypyridine in the crude product.[1][2]
-
Hydrolysis Product: The presence of water during the reaction or work-up can lead to the hydrolysis of the chloro group, forming 6-hydroxy-4-methoxynicotinaldehyde.[1]
-
Demethylation Product: Under harsh acidic conditions or at elevated temperatures, the methoxy group can be cleaved to yield the corresponding hydroxypyridine derivative.[1]
-
Isomeric Impurities: Although the formylation is generally regioselective for the 3-position due to the directing effect of the methoxy group, minor amounts of other isomers might form under non-optimized conditions.[2]
-
Over-reaction Products: While less common for pyridine rings, diformylation can occur under forcing conditions, leading to the formation of diformyl-2-chloro-4-methoxypyridine.[2]
-
Colored Byproducts: The reaction mixture can sometimes develop color due to the formation of polymeric or degradation products, especially if the temperature is not well-controlled.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to poor quality or moisture contamination. 2. Insufficiently reactive substrate. 3. Incorrect reaction temperature. | 1. Use fresh, anhydrous POCl₃ and DMF. Prepare the Vilsmeier reagent in situ just before use. 2. Verify the purity of the 2-chloro-4-methoxypyridine starting material. 3. Monitor the reaction progress by TLC or LC-MS and consider gradually increasing the temperature if the reaction is sluggish. |
| Formation of Multiple Products (Side Reactions) | 1. Presence of water leading to hydrolysis. 2. Over-reaction (diformylation) due to excess Vilsmeier reagent or high temperature. 3. Demethylation of the methoxy group under harsh conditions. | 1. Ensure strictly anhydrous conditions throughout the reaction and work-up. 2. Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 eq.). Maintain lower reaction temperatures to enhance selectivity. 3. Optimize reaction time and temperature to minimize demethylation. |
| Difficult Purification | 1. Presence of polar impurities, such as the hydrolysis product. 2. Oily or colored crude product. | 1. During work-up, carefully neutralize the reaction mixture at low temperature. A thorough aqueous wash can help remove polar impurities. 2. Purification by column chromatography on silica gel is typically effective. Consider treating the crude product with activated carbon to remove colored impurities before chromatography. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and the purity of the reagents.
Materials:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 3 equivalents). Cool the flask to 0 °C in an ice bath. To this stirred solution, add POCl₃ (e.g., 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.[1] After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[2]
-
Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1] Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[1] In some cases, gentle heating to reflux may be necessary to drive the reaction to completion.[2]
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath.[1] Carefully and slowly quench the reaction by pouring it onto crushed ice.[2] Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with DCM (3 x volume).[2] Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.[3]
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Formation of major side products and impurities.
Caption: A logical workflow for troubleshooting the synthesis.
References
Preventing demethylation side reactions in 2-Chloro-4-methoxynicotinaldehyde preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methoxynicotinaldehyde. The primary focus is on identifying and preventing the common side reaction of demethylation to yield the undesired 2-chloro-4-hydroxynicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the preparation of this compound?
A1: The most prevalent and direct method is the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group at the 3-position of the pyridine ring.
Q2: What is the primary side reaction of concern during this synthesis?
A2: The principal side reaction is the demethylation of the 4-methoxy group, leading to the formation of 2-chloro-4-hydroxynicotinaldehyde. This occurs because the Vilsmeier-Haack reaction conditions, which are acidic and can involve elevated temperatures, can facilitate the cleavage of the methyl ether.
Q3: What factors contribute to the demethylation side reaction?
A3: Several factors can promote the undesired demethylation:
-
High Reaction Temperature: Elevated temperatures provide the activation energy for the cleavage of the C-O bond of the methoxy group.
-
Excess Vilsmeier Reagent: A large excess of the acidic Vilsmeier reagent can increase the propensity for demethylation.
-
Prolonged Reaction Time: Extended exposure to the reaction conditions can lead to a higher conversion to the demethylated byproduct.
-
Presence of Water: Although the Vilsmeier-Haack reaction is typically run under anhydrous conditions, any moisture can lead to the formation of strong acids upon reaction with POCl₃, which can catalyze demethylation.
Q4: How can I detect the presence of the demethylated byproduct, 2-chloro-4-hydroxynicotinaldehyde?
A4: The presence of the demethylated byproduct can be detected using various analytical techniques:
-
Thin Layer Chromatography (TLC): The hydroxyl group in the byproduct will make it significantly more polar than the desired methoxy product. This will result in a lower Rf value on a silica gel TLC plate.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the two compounds, with the more polar byproduct typically having a shorter retention time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components in the reaction mixture based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish between the two compounds. The methoxy group in the desired product will show a characteristic singlet peak around 3.9-4.1 ppm, which will be absent in the spectrum of the byproduct. The byproduct will instead show a broad singlet for the hydroxyl proton.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing the demethylation side reaction.
| Problem | Potential Cause | Recommended Solution |
| Significant amount of a more polar byproduct observed by TLC/HPLC (likely 2-chloro-4-hydroxynicotinaldehyde) | 1. High reaction temperature. 2. Excess Vilsmeier reagent. 3. Prolonged reaction time. | 1. Lower the reaction temperature. Start with a lower temperature (e.g., 0-10 °C) and slowly warm to room temperature. Monitor the reaction progress closely by TLC or HPLC. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) may be necessary, but avoid high temperatures (e.g., reflux).2. Optimize the stoichiometry of the Vilsmeier reagent. Use a smaller excess of the reagent. A molar ratio of 1.1 to 1.5 equivalents of POCl₃ and DMF relative to 2-chloro-4-methoxypyridine is a good starting point.3. Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. |
| Low yield of the desired product | 1. Incomplete reaction. 2. Decomposition of the product during workup. 3. Formation of other side products. | 1. Ensure all reagents are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before use. If the reaction is stalling at a lower temperature, consider a slight increase in temperature or a longer reaction time, while still monitoring for demethylation.2. Perform the aqueous workup at a low temperature. Quench the reaction mixture by pouring it onto crushed ice and neutralize it carefully with a cold base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide).3. Analyze the crude reaction mixture by LC-MS or GC-MS to identify other potential byproducts. This can help in optimizing the reaction conditions to favor the desired product. |
| Difficulty in separating the product from the demethylated byproduct | Similar polarities making chromatographic separation challenging. | Optimize the purification method. For column chromatography, a carefully selected solvent system with a shallow gradient may be required. Alternatively, the crude mixture can be treated with a mild base (e.g., K₂CO₃) in a non-polar solvent. The desired product should remain in the organic phase, while the phenolic byproduct is deprotonated and can be removed by an aqueous wash. Subsequent acidification of the aqueous layer would allow for the recovery of the byproduct if needed. |
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of the demethylated byproduct.
Reagents:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material will have a higher Rf than the product.
-
Workup: Once the starting material is consumed, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice.
-
Neutralization: Cautiously add saturated aqueous NaHCO₃ solution in portions until the mixture is neutral to pH paper. Ensure the temperature is kept low during neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Data Presentation
The following table presents hypothetical data to illustrate the effect of reaction temperature on the yield and purity of this compound, highlighting the increase in the demethylated byproduct at higher temperatures.
| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 2-chloro-4-hydroxynicotinaldehyde (%) | Purity of Crude Product (%) |
| 0 → 25 | 4 | 85 | < 2 | 95 |
| 50 | 2 | 78 | 10 | 85 |
| 80 (reflux in DCM) | 1 | 65 | 25 | 70 |
Visualizations
Caption: Synthetic pathway for this compound highlighting the demethylation side reaction.
Caption: Troubleshooting workflow for minimizing demethylation in the synthesis of this compound.
Troubleshooting low yield in the formylation of 2-chloro-4-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the formylation of 2-chloro-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine is resulting in a low yield. What are the common causes?
A1: Low yields in the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine can arise from several factors. The primary culprits are often related to reagent quality, reaction conditions, and the inherent reactivity of the substrate. Key areas to investigate include:
-
Reagent Purity and Anhydrous Conditions : The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. Ensure that all reagents and solvents are anhydrous and of high purity. The presence of water can quench the Vilsmeier reagent, significantly reducing the yield.[1]
-
Inactive Vilsmeier Reagent : It is crucial to use high-purity and anhydrous POCl₃ and DMF. The Vilsmeier reagent should ideally be prepared fresh before use.[1]
-
Reaction Temperature and Time : The formylation of pyridines, which are less electron-rich than benzene derivatives, often requires elevated temperatures to proceed efficiently. If the reaction is incomplete, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Stoichiometry of the Vilsmeier Reagent : An insufficient amount of the Vilsmeier reagent can lead to incomplete conversion of the starting material. Using a slight excess of the Vilsmeier reagent may improve the yield.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products can complicate purification and lower the yield of the desired 2-chloro-4-methoxy-3-formylpyridine. Common side reactions include:
-
Formation of Isomeric Impurities : While formylation is expected to occur at the C3 position (ortho to the methoxy group and meta to the chloro group) due to the directing effect of the methoxy group, minor amounts of other isomers may form.
-
Diformylation : Under harsh reaction conditions or with a large excess of the Vilsmeier reagent, diformylation of the pyridine ring can occur.
-
Chlorination : In some cases, the Vilsmeier-Haack reaction can lead to chlorination of the aromatic ring as a side reaction.
-
Product Degradation : The aldehyde product can be sensitive to harsh work-up conditions or prolonged exposure to air and light, potentially leading to oxidation to the corresponding carboxylic acid.
Q3: Are there alternative methods to the Vilsmeier-Haack reaction for formylating 2-chloro-4-methoxypyridine?
A3: Yes, ortho-lithiation followed by quenching with a formylating agent is a powerful alternative. This method involves the deprotonation of the pyridine ring at the position ortho to a directing group, followed by the introduction of the formyl group. For 2-chloro-4-methoxypyridine, the methoxy group can direct lithiation to the C3 position.
Q4: How can I effectively purify the final product, 2-chloro-4-methoxypyridine-3-carbaldehyde?
A4: Purification can typically be achieved through standard laboratory techniques:
-
Column Chromatography : This is a very effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a suitable eluent system, such as a gradient of hexane and ethyl acetate, is commonly used.
-
Recrystallization : If the product is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining high-purity material.
Troubleshooting Guides
Low Yield in Vilsmeier-Haack Formylation
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture or degradation. | Ensure POCl₃ and DMF are of high purity and anhydrous. Prepare the Vilsmeier reagent fresh before use.[1] |
| Insufficiently activated substrate. | Confirm the purity of the 2-chloro-4-methoxypyridine starting material. | |
| Incorrect reaction temperature. | The reaction often requires heating. Ensure the reaction mixture reaches and maintains the optimal temperature. Monitor progress with TLC. | |
| Incomplete Reaction (Starting material remains) | Insufficient amount of Vilsmeier reagent. | Use a slight excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents). |
| Reaction time is too short. | Increase the reaction time and monitor by TLC until the starting material is consumed. | |
| Formation of Multiple Products | Non-regioselective formylation. | Optimize reaction temperature; lower temperatures may improve selectivity. |
| Over-reaction (diformylation). | Use a smaller excess of the Vilsmeier reagent and monitor the reaction closely to stop it upon completion of mono-formylation. | |
| Product Degradation | Harsh work-up conditions. | Use a mild work-up procedure. Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. |
| Exposure to air and light during storage. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Data Presentation
Table 1: Reported Yields for the Vilsmeier-Haack Formylation of Substituted Pyridines
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| Spiroimidazolidinones | PBr₃, DMF | - | Satisfactory | [2] |
| Substituted Anisoles and Pyridines | POCl₃, DMF | Solvent-free, grinding | Moderate to Good | [3] |
| 1-Acetyl,1-carbamoyl cyclopropanes | POCl₃, DMF | 100-120 °C | 73-78 | [4] |
Table 2: Reported Yields for the Ortho-lithiation Formylation of Substituted Pyridines
| Substrate | Lithiating Agent | Formylating Agent | Conditions | Yield (%) | Reference |
| 2-Bromopyridine derivatives | LDA | DMF | -80 °C to -40 °C | Variable | [5] |
| N-phenylpivalamide | n-BuLi | DMF | 25 °C, 20 h | 53 | [6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-chloro-4-methoxypyridine
Reagents:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice bath and add POCl₃ dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-chloro-4-methoxypyridine in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Ortho-lithiation and Formylation of a 2-halopyridine Derivative (Adapted for 2-chloro-4-methoxypyridine)
Reagents:
-
2-chloro-4-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2-chloro-4-methoxypyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Vilsmeier-Haack reaction pathway for the formylation of 2-chloro-4-methoxypyridine.
Caption: Troubleshooting workflow for low yield in the formylation of 2-chloro-4-methoxypyridine.
Caption: Key factors influencing the yield of the formylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
Challenges in the scale-up synthesis of 2-Chloro-4-methoxynicotinaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 2-Chloro-4-methoxynicotinaldehyde. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine.
| Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Moisture contamination or impure reagents (POCl₃, DMF).2. Insufficiently Activated Substrate: Purity issues with the 2-chloro-4-methoxypyridine starting material.3. Incorrect Reaction Temperature: Temperature too low for the reaction to proceed at a reasonable rate. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity POCl₃ and DMF. Prepare the Vilsmeier reagent in situ just before use.[1][2] 2. Verify the purity of the 2-chloro-4-methoxypyridine via analytical techniques like NMR or GC-MS.3. The reaction temperature is critical and substrate-dependent, often ranging from 0°C to 80°C.[2][3] Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.[2] |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: Insufficient reaction time or temperature.2. Inadequate Stoichiometry: Insufficient amount of the Vilsmeier reagent. | 1. Extend the reaction time or cautiously increase the temperature, while monitoring for the formation of byproducts.[1] 2. Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.[2] |
| Formation of Multiple Products (Side Reactions) | 1. Isomeric Impurities: Non-regioselective formylation leading to different isomers.2. Over-reaction: Di-formylation of the pyridine ring under harsh conditions.3. Hydrolysis of the Chloro Group: Presence of water leading to 2-hydroxy-4-methoxynicotinaldehyde.4. Demethylation of the Methoxy Group: High temperatures and strong acidic conditions can cleave the methyl ether. | 1. Optimize reaction temperature to improve selectivity. Isomers can be challenging to separate; careful column chromatography is often required.[1] 2. Use a controlled stoichiometry of the Vilsmeier reagent and avoid excessive heating.[2] 3. Maintain strictly anhydrous conditions throughout the reaction and work-up.[2] 4. Control the reaction temperature and duration. If demethylation is a persistent issue, consider alternative, milder formylating agents.[2] |
| Difficult Product Isolation and Purification | 1. Oily Product: The product may not crystallize easily.2. Co-eluting Impurities: Impurities with similar polarity to the product make purification by column chromatography difficult. | 1. If the product is an oil, attempt trituration with a non-polar solvent like hexane or pentane to induce solidification. Alternatively, purification can be attempted after forming a crystalline derivative (e.g., a hydrazone), followed by regeneration of the aldehyde.[1] 2. Optimize the solvent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., toluene/ethyl acetate) might improve separation. |
| Scale-Up Issues and Thermal Runaway Risk | 1. Exothermic Reaction: The formation of the Vilsmeier reagent and the formylation reaction are exothermic and can lead to a thermal runaway if not properly controlled.2. Gas Evolution: Gaseous byproducts can lead to pressure build-up in a large reactor. | 1. For large-scale synthesis, it is crucial to have efficient cooling and to add reagents dropwise to control the internal temperature.[4] A "reverse addition" (adding POCl₃ to a mixture of the substrate and DMF) can also be considered to consume the Vilsmeier reagent as it is formed.[5] 2. Ensure the reactor is equipped with an adequate pressure relief system and proper venting. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine.[2] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group at the 3-position of the pyridine ring.[2]
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction?
A2: Key parameters include:
-
Reagent Quality: The use of fresh, anhydrous POCl₃ and DMF is essential for the efficient formation of the active Vilsmeier reagent.[1][2]
-
Temperature: The reaction temperature must be carefully controlled to balance the reaction rate and minimize side reactions. It is often initiated at a low temperature (e.g., 0°C) and may be allowed to warm to room temperature or heated.[2]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate typically ranges from 1.1 to 1.5 equivalents to ensure complete conversion.[2]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can decompose the Vilsmeier reagent.[2]
Q3: What are the major impurities to expect in the synthesis?
A3: Potential impurities include unreacted 2-chloro-4-methoxypyridine, isomeric byproducts from formylation at other positions on the pyridine ring, over-reaction products (diformylation), and degradation products such as the corresponding carboxylic acid (from oxidation of the aldehyde) or the hydroxy derivative (from hydrolysis of the chloride).[1]
Q4: How can the final product be purified?
A4: The most common purification methods are:
-
Column Chromatography: Silica gel chromatography using a gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate) is effective for separating the product from impurities with different polarities.[1]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining a high-purity crystalline product.[1]
Q5: What are the main safety concerns when scaling up this synthesis?
A5: The primary safety concern is the exothermic nature of the Vilsmeier-Haack reaction, which can lead to a thermal runaway if not properly managed.[4][6] The Vilsmeier reagent itself can be thermally unstable.[4] Adequate cooling, controlled addition of reagents, and a well-vented reactor are crucial for a safe scale-up.
Data Presentation
The following table presents hypothetical data to illustrate the impact of key reaction parameters on the yield and purity of this compound. These values are for illustrative purposes and should be optimized for specific experimental conditions.
| Entry | Temperature (°C) | Vilsmeier Reagent (Equivalents) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Key Impurities Observed |
| 1 | 0 → 25 | 1.1 | 4 | 65 | 92 | Unreacted Starting Material (5%), Isomer A (2%) |
| 2 | 0 → 25 | 1.5 | 4 | 78 | 95 | Isomer A (3%), Diformylated (1%) |
| 3 | 50 | 1.2 | 2 | 85 | 90 | Isomer A (5%), Demethylated (3%), Diformylated (1%) |
| 4 | 80 | 1.2 | 1 | 75 | 80 | Isomer A (8%), Demethylated (7%), Tarry byproducts |
Experimental Protocols
Vilsmeier-Haack Formylation of 2-chloro-4-methoxypyridine (General Lab-Scale Procedure)
Reagents:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 3.0 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (e.g., 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.[2]
-
Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[2]
-
Work-up: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. Once the initial exothermic reaction has subsided, cautiously add saturated aqueous NaHCO₃ solution until the mixture is neutral to pH paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.[2]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.[2]
HPLC Method for Purity Analysis (Illustrative)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for purification by recrystallization.
Caption: Troubleshooting logic for low reaction yield.
References
By-product analysis in the Vilsmeier-Haack synthesis of 2-Chloro-4-methoxynicotinaldehyde
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the by-product analysis in the Vilsmeier-Haack synthesis of 2-Chloro-4-methoxynicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine. This reaction introduces a formyl (-CHO) group onto the pyridine ring using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?
A2: Key parameters to control include the quality and stoichiometry of reagents, temperature, and reaction time. It is crucial to use fresh, anhydrous POCl₃ and DMF for the efficient formation of the active Vilsmeier reagent. The reaction is sensitive to moisture. The molar ratio of the Vilsmeier reagent to the 2-chloro-4-methoxypyridine substrate is typically optimized in the range of 1.1 to 1.5 equivalents. Reaction temperatures can range from below 0°C to 80°C, depending on the substrate's reactivity.[1][2]
Q3: What are the potential by-products in the synthesis of this compound?
A3: Potential by-products can include unreacted starting material (2-chloro-4-methoxypyridine), isomeric impurities from formylation at other positions on the pyridine ring, over-reaction products such as diformylated species, and by-products from side reactions like hydrolysis of the chloro group to a hydroxyl group or demethylation of the methoxy group under harsh acidic conditions.[1][3][4]
Q4: How can the final product be purified?
A4: Purification of this compound is commonly achieved through column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate. Recrystallization from an appropriate solvent system can also be an effective method to obtain a high-purity crystalline product.[3]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[5] 2. Insufficiently Reactive Substrate: The starting material may not be pure. 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[5] 4. Product Decomposition During Work-up: The product may be sensitive to harsh work-up conditions.[5] | 1. Ensure all glassware is flame-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[5] 2. Confirm the purity of the 2-chloro-4-methoxypyridine. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature.[5] 4. Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate.[5] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic and can lead to polymerization and decomposition.[5] 2. Impurities in Starting Materials: Impurities can catalyze side reactions.[5] | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[5] 2. Use purified, high-purity starting materials and anhydrous solvents.[5] |
| Multiple Products Observed on TLC/LC-MS | 1. Side Reactions: Over-reaction (diformylation), hydrolysis of the chloro group, or demethylation of the methoxy group may occur.[1] 2. Non-regioselective formylation: Formation of isomeric products.[3] | 1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).[1] Maintain lower reaction temperatures to improve selectivity. Ensure anhydrous conditions throughout the reaction.[1] 2. Optimize reaction conditions (temperature, solvent) to favor formylation at the desired position. Purification by column chromatography will be necessary to separate isomers. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or low-melting solid. [1] 2. Co-elution of impurities during column chromatography. [1] | 1. After aqueous work-up, ensure thorough extraction with a suitable organic solvent. If the product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like hexane.[1] 2. Optimize the solvent system for column chromatography. Consider using a different stationary phase if silica gel is not effective. |
Data Presentation
The following table summarizes potential by-products in the Vilsmeier-Haack synthesis of this compound. The quantitative data is illustrative and can vary significantly based on reaction conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Potential Origin | Illustrative % by GC-MS (under non-optimized conditions) |
| 2-Chloro-4-methoxypyridine | 143.57 | Unreacted starting material | 5-15% | |
| This compound | 171.58 | Desired Product | 60-80% | |
| Isomeric Aldehyde | 171.58 | Non-regioselective formylation | 2-5% | |
| Diformylated Product | 199.59 | Over-reaction with excess Vilsmeier reagent | 1-3% | |
| 2-Hydroxy-4-methoxynicotinaldehyde | 153.14 | Hydrolysis of the chloro group | 1-5% | |
| 2-Chloro-4-hydroxynicotinaldehyde | 157.55 | Demethylation of the methoxy group | <1% |
Experimental Protocols
Synthesis of this compound (Vilsmeier-Haack Reaction)
Materials:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.[1]
-
Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous solution with a saturated solution of NaHCO₃. Extract the product with DCM (3 x volume).[3]
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.[1]
By-product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Q Exactive GC Orbitrap GC-MS/MS).[1]
Sample Preparation:
-
Dissolve a small aliquot of the crude reaction mixture in a suitable solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL.[1]
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Data Analysis: Identify the main product and by-products by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns. Quantify the relative amounts of each component by peak area integration.
By-product Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
Sample Preparation:
-
Dilute the crude reaction mixture in the mobile phase to a suitable concentration for UV detection.
HPLC Conditions (General):
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Gradient Program: Start with a high percentage of A and gradually increase the percentage of B to elute the components based on their polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).
-
Data Analysis: Identify peaks by comparing retention times with standards (if available). Relative quantification can be performed based on peak areas.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Caption: Potential pathways for by-product formation in the Vilsmeier-Haack synthesis.
Caption: General experimental workflow for synthesis and analysis.
References
Validation & Comparative
Comparative study of synthesis methods for 2-Chloro-4-methoxynicotinaldehyde
For researchers and professionals in the field of medicinal chemistry and drug development, the efficient synthesis of key intermediates is a critical aspect of the discovery pipeline. 2-Chloro-4-methoxynicotinaldehyde is a valuable building block, and its synthesis can be approached through several distinct methodologies. This guide provides a comparative analysis of the most common synthetic routes, offering insights into their respective advantages and disadvantages, supported by available experimental data and detailed protocols.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound often depends on factors such as starting material availability, desired scale, and the importance of overall yield and purity. The following table summarizes the key quantitative aspects of the primary synthesis methods identified.
| Method | Starting Material(s) | Key Reagents | Number of Steps | Overall Yield | Purity |
| Vilsmeier-Haack Formylation | 2-Chloro-4-methoxypyridine | POCl₃, DMF | 1 | Not Specified | Not Specified |
| Multi-step Synthesis | 4,6-Dichloronicotinic acid | Methanol, H₂SO₄, Sodium methoxide, DIBAL-H | 3 | Not Specified | Not Specified |
| Palladium-Catalyzed Methoxylation | 4,6-Dichloronicotinaldehyde | Tetramethoxyborate salt, Palladium catalyst | 1 | Not Specified | Not Specified |
Detailed Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of 2-Chloro-4-methoxypyridine
This method is the most direct approach to this compound, involving the formylation of a substituted pyridine ring.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents) and anhydrous Dichloromethane (DCM). Cool the flask to 0°C in an ice bath. To this solution, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.[1]
-
Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates the consumption of the starting material.[1]
-
Work-up: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. Once the initial exothermic reaction has subsided, cautiously add a saturated aqueous sodium bicarbonate solution until the mixture is neutral to pH paper.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (three times). Combine the organic layers.[1]
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.[1]
Logical Relationship for Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction pathway.
Method 2: Multi-step Synthesis from 4,6-Dichloronicotinic Acid
This traditional route involves a three-step sequence starting from a commercially available dichlorinated nicotinic acid derivative.[2]
Experimental Protocol:
-
Esterification: To a solution of 4,6-dichloronicotinic acid (1.0 equivalent) in methanol (10 volumes), add sulfuric acid (0.1 equivalents) dropwise at 0°C. Heat the reaction mixture to reflux for 4 hours. After completion, remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl 4,6-dichloronicotinate.[2]
-
Selective Methoxylation: To a solution of methyl 4,6-dichloronicotinate (1.0 equivalent) in methanol, add sodium methoxide (1.1 equivalents) at room temperature. Stir the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Dry the organic layer and concentrate to give methyl 2-chloro-4-methoxynicotinate.
-
Reduction: Dissolve methyl 2-chloro-4-methoxynicotinate (1.0 equivalent) in anhydrous toluene and cool the solution to -78°C. Add Diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents, 1.0 M in toluene) dropwise, and stir the reaction for 1 hour at -78°C. Quench the reaction with methanol, followed by the addition of a saturated Rochelle's salt solution. Warm the mixture to room temperature and stir until two clear layers are formed. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.[2]
Experimental Workflow for Multi-step Synthesis
Caption: Traditional multi-step synthesis workflow.
Method 3: Palladium-Catalyzed Methoxylation of 4,6-Dichloronicotinaldehyde
This modern approach offers a more direct synthesis by leveraging transition-metal catalysis. The following is a conceptual protocol as detailed experimental data for this specific transformation is limited.[2]
Conceptual Protocol:
-
Reaction Setup: To a reaction vessel containing 4,6-dichloronicotinaldehyde (1.0 equivalent), add tetramethoxyborate salt (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%). Add an anhydrous solvent such as toluene or dioxane.[2]
-
Reaction Conditions: Seal the vessel and heat it to 80-100°C for 12-24 hours.[2]
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to afford this compound.[2]
Proposed Workflow for Palladium-Catalyzed Synthesis
Caption: Proposed palladium-catalyzed synthesis workflow.
References
Comparison of Vilsmeier-Haack versus other formylation methods for 2-chloro-4-methoxypyridine
For researchers, scientists, and professionals in drug development, the selective introduction of a formyl group onto a pyridine ring is a critical transformation in the synthesis of numerous pharmaceutical intermediates. This guide provides an objective comparison of the Vilsmeier-Haack reaction with other potential formylation methods for 2-chloro-4-methoxypyridine, supported by available experimental data and established chemical principles.
The formylation of 2-chloro-4-methoxypyridine presents a unique challenge due to the electronic nature of the substituted pyridine ring. The methoxy group at the 4-position is an electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the chloro group at the 2-position and the nitrogen atom in the ring are electron-withdrawing, deactivating the ring. The interplay of these electronic effects dictates the feasibility and regioselectivity of formylation reactions. This guide will focus on a comparison between the Vilsmeier-Haack reaction, formylation via ortho-lithiation, and the less common Duff and Rieche reactions for this specific substrate.
Comparison of Formylation Methods
| Method | Reagents | Typical Conditions | Yield (%) | Regioselectivity | Applicability to 2-Chloro-4-Methoxypyridine |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Elevated temperatures | Not explicitly reported, but implied to be effective | Expected at C3 (ortho to methoxy, meta to chloro) | Applicable and widely employed [1] |
| Formylation via Lithiation | n-BuLi or LDA, then DMF | -78 °C to room temperature | ~70% (for 2-bromo-4-methoxypyridine)[2] | C3 (ortho to methoxy) | Highly Applicable |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Heat | Generally low to moderate | Ortho to strong electron-donating groups | Likely Ineffective |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄) | 0 °C to room temperature | Variable | Ortho/para to activating groups | Likely Ineffective |
In-Depth Analysis of Formylation Methods
Vilsmeier-Haack Reaction
Formylation via Ortho-Lithiation
Directed ortho-metalation (DoM) is a highly effective strategy for the functionalization of substituted aromatic and heteroaromatic compounds. This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with an electrophile. For 2-chloro-4-methoxypyridine, the methoxy group can act as a DMG, directing lithiation to the C3 position. Subsequent reaction with DMF introduces the formyl group. While a specific protocol for 2-chloro-4-methoxypyridine was not found, a detailed procedure for the closely related 2-bromo-4-methoxypyridine demonstrates the viability of this approach, affording the corresponding 3-formylpyridine in approximately 70% yield after reduction of the aldehyde to the alcohol.[2] This method offers excellent regiocontrol and often proceeds under mild conditions.
Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, and it is typically employed for the ortho-formylation of highly activated aromatic compounds, particularly phenols.[5] The reaction mechanism requires a strongly electron-donating group to facilitate the electrophilic aromatic substitution. The pyridine ring, being inherently electron-deficient, and further deactivated by the chloro substituent, is not an ideal substrate for the Duff reaction. The moderate activating effect of the methoxy group is unlikely to be sufficient to promote this reaction efficiently.
Rieche Formylation
The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄).[6][7] Similar to the Duff reaction, this method is most effective for electron-rich aromatic compounds.[6][7] The electron-deficient nature of the pyridine nucleus, compounded by the presence of the chlorine atom, makes 2-chloro-4-methoxypyridine a challenging substrate for the Rieche formylation. The reaction is unlikely to proceed with good conversion or yield under standard conditions.
Experimental Protocols
Vilsmeier-Haack Formylation of 2-chloro-4-methoxypyridine (General Procedure)
-
Reagents: 2-chloro-4-methoxypyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice bath and add POCl₃ dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-chloro-4-methoxypyridine in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Ortho-Lithiation and Formylation of 2-bromo-4-methoxypyridine (Analogous Procedure)
-
Reagents: 2-bromo-4-methoxypyridine, 2,2,6,6-tetramethylpiperidine, n-BuLi, THF, DMF, Saturated sodium bicarbonate solution.
-
Procedure:
-
To a solution of 2,2,6,6-tetramethylpiperidine in THF at -20 °C, add n-BuLi. Stir the mixture for 30 minutes under argon and then cool to -78 °C.
-
Add a solution of 2-bromo-4-methoxypyridine in THF dropwise.
-
After stirring for 10 minutes, add DMF and stir for an additional 30 minutes.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with dichloromethane.
-
The resulting aldehyde can be used directly or, as in the cited literature, reduced with sodium borohydride to the corresponding alcohol for easier handling and purification.[2]
-
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a formylation method for 2-chloro-4-methoxypyridine.
Conclusion
Based on the analysis of their reaction mechanisms and substrate scope, the Vilsmeier-Haack reaction and formylation via ortho-lithiation are the most suitable and effective methods for the formylation of 2-chloro-4-methoxypyridine. The Vilsmeier-Haack reaction is a well-established and practical choice for this transformation. Formylation via ortho-lithiation offers an excellent alternative with high regioselectivity and potentially milder reaction conditions, as demonstrated by its successful application to a closely related substrate.
In contrast, the Duff and Rieche reactions are generally not recommended for this particular substrate. The inherent electron-deficient nature of the pyridine ring, further exacerbated by the electron-withdrawing chloro group, renders it unreactive towards the milder electrophilic conditions of these two methods, which are better suited for highly activated aromatic systems like phenols. Researchers and process chemists should therefore focus their efforts on optimizing either the Vilsmeier-Haack reaction or a directed ortho-lithiation approach for the efficient and regioselective synthesis of 2-chloro-4-methoxy-3-pyridinecarboxaldehyde.
References
- 1. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
Reactivity comparison of 2-Chloro-4-methoxynicotinaldehyde with other substituted pyridine aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Chloro-4-methoxynicotinaldehyde with other substituted pyridine aldehydes. The information presented is supported by available experimental data and established principles of organic chemistry, offering a valuable resource for reaction design and optimization.
Introduction to the Reactivity of Substituted Pyridine Aldehydes
The reactivity of pyridine aldehydes is governed by the interplay of the electron-deficient nature of the pyridine ring, the electrophilic character of the aldehyde group, and the electronic effects of other substituents on the ring. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general decrease in electron density on the ring carbons and making them susceptible to nucleophilic attack.[1] Conversely, this electron deficiency deactivates the ring towards electrophilic aromatic substitution.[1]
This compound possesses a unique combination of substituents that influence its reactivity:
-
2-Chloro group: An electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the C2 position.
-
4-Methoxy group: An electron-donating group that can influence the electron density of the ring and the reactivity of the other functional groups.
-
Nicotinaldehyde (3-formylpyridine) moiety: The aldehyde group is a meta-director and an electrophilic center for various reactions.
This guide will compare the reactivity of this compound with other substituted pyridine aldehydes in three key reaction types: Nucleophilic Aromatic Substitution (SNAr), Condensation Reactions, and Oxidation.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a halogen at the 2- or 4-position of a pyridine ring, especially when activated by other electron-withdrawing groups, makes it a prime substrate for SNAr reactions. The reaction typically proceeds through a stepwise mechanism involving the formation of a negatively charged Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is significantly influenced by the position and electronic nature of the substituents.
Qualitative Reactivity Comparison:
The reactivity of this compound in SNAr reactions is expected to be significant due to the activating effect of the electron-withdrawing aldehyde group and the inherent reactivity of the 2-chloro position. However, the electron-donating 4-methoxy group may slightly attenuate this reactivity compared to analogues with electron-withdrawing groups at the 4-position.
Quantitative Data Comparison:
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | Piperidine | Ethanol | 1.17 x 10⁻³ L mol⁻¹ s⁻¹ | High |
| 2-Chloro-5-nitropyridine | Piperidine | Ethanol | 7.30 x 10⁻⁵ L mol⁻¹ s⁻¹ | Moderate |
| 4-Chloro-3-nitropyridine | Piperidine | Ethanol | 1.80 x 10⁻² L mol⁻¹ s⁻¹ | Very High |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | k₂ = 0.52 M⁻¹s⁻¹ (at 20°C) | High |
| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | k₂ = 0.55 M⁻¹s⁻¹ (at 20°C) | High |
Data for chloronitropyridines is illustrative of the electronic effects on SNAr rates.[2] Data for methoxynitropyridines highlights the reactivity of a methoxy leaving group.[3]
Experimental Protocol: Kinetic Analysis of SNAr by UV-Vis Spectrophotometry
This protocol describes a general method for determining the second-order rate constants for the reaction of a substituted chloropyridine with a nucleophile.
-
Reagent Preparation:
-
Prepare a stock solution of the substituted chloropyridine (e.g., this compound) of known concentration in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine, morpholine) of known concentrations in the same solvent.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction has a strong absorbance and the starting materials have minimal absorbance.
-
In a cuvette, mix the chloropyridine solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.
-
Initiate the reaction by adding the limiting reagent and immediately start recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the nucleophile in excess.
-
Condensation Reactions
The aldehyde group of pyridine aldehydes readily undergoes condensation reactions with various nucleophiles, such as amines (to form imines/Schiff bases) and active methylene compounds (e.g., Knoevenagel condensation). The reactivity of the aldehyde is influenced by the electronic properties of the pyridine ring and its substituents.
Qualitative Reactivity Comparison:
Electron-withdrawing substituents on the pyridine ring generally increase the electrophilicity of the aldehyde's carbonyl carbon, thereby accelerating the rate of condensation reactions. Conversely, electron-donating groups can decrease the reactivity. For this compound, the electron-withdrawing chloro group and the nitrogen atom of the pyridine ring are expected to enhance the reactivity of the aldehyde group, while the electron-donating methoxy group might have a slight deactivating effect.
Quantitative Data Comparison:
Direct comparative kinetic data for the condensation reactions of this compound is scarce. However, studies on the Knoevenagel condensation of various aromatic and heteroaromatic aldehydes demonstrate the influence of electronic effects on reaction yields and times.
| Aldehyde | Active Methylene Compound | Catalyst | Reaction Time | Yield (%) |
| Benzaldehyde | Malononitrile | PMO-Py | 10 min | >99 |
| 4-Nitrobenzaldehyde | Malononitrile | PMO-Py | 10 min | >99 |
| 4-Methoxybenzaldehyde | Malononitrile | PMO-Py | 15 min | >99 |
| 4-Pyridinecarboxaldehyde | Malononitrile | PMO-Py | 10 min | >99 |
| 3-Pyridinecarboxaldehyde | Malononitrile | PMO-Py | 10 min | >99 |
Data from a study using a pyridinedicarboxamide functionalized mesoporous organosilica (PMO-Py) catalyst, highlighting the high efficiency of the reaction for various aldehydes.[4]
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of a pyridine aldehyde with an active methylene compound.
-
Reaction Setup:
-
To a solution of the pyridine aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, toluene), add the active methylene compound (1.1 mmol) and a catalytic amount of a base (e.g., piperidine, triethylamine).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Oxidation
The aldehyde group of pyridine aldehydes can be oxidized to the corresponding carboxylic acid using various oxidizing agents. The ease of oxidation can be influenced by the electronic nature of the substituents on the pyridine ring.
Qualitative Reactivity Comparison:
Electron-donating groups on the pyridine ring can increase the electron density at the aldehyde group, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups may decrease the rate of oxidation. In the case of this compound, the electron-donating methoxy group may facilitate oxidation, while the electron-withdrawing chloro group might have the opposite effect. The overall reactivity will depend on the balance of these opposing electronic influences.
Quantitative Data Comparison:
A kinetic study on the oxidation of 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic media provides some insight into the relative reactivity of isomeric pyridine aldehydes.
| Substrate | Oxidant | Conditions | Second-Order Rate Constant (k) |
| 3-Pyridinecarboxaldehyde | Cr(VI) | 1.0 M HClO₄ | 1.94 x 10⁻³ M⁻¹s⁻¹ |
| 4-Pyridinecarboxaldehyde | Cr(VI) | 1.0 M HClO₄ | 0.79 x 10⁻³ M⁻¹s⁻¹ |
Data from a study on the oxidation of pyridinecarboxaldehydes by Cr(VI).[5]
Experimental Protocol: Oxidation of a Pyridine Aldehyde
This protocol outlines a general procedure for the oxidation of a pyridine aldehyde to the corresponding carboxylic acid.
-
Reaction Setup:
-
Dissolve the pyridine aldehyde (1 mmol) in a suitable solvent (e.g., acetic acid, water).
-
-
Oxidant Addition:
-
Slowly add the oxidizing agent (e.g., potassium permanganate, chromium trioxide) to the solution, maintaining the temperature with an ice bath if necessary.
-
-
Reaction Execution:
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
-
Work-up and Purification:
-
Quench any excess oxidizing agent (e.g., with sodium bisulfite).
-
Adjust the pH to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Alternatively, extract the product into an organic solvent after acidification or basification of the aqueous solution.
-
Conclusion
This compound is a versatile building block with a rich and tunable reactivity profile. Its reactivity is a composite of the individual contributions of its chloro, methoxy, and aldehyde functional groups, all influenced by the electronic nature of the pyridine ring.
-
In Nucleophilic Aromatic Substitution , it is expected to be highly reactive at the 2-position, though potentially less so than analogues bearing electron-withdrawing groups at the 4-position.
-
In Condensation Reactions , the aldehyde group is activated by the electron-withdrawing nature of the pyridine ring and the chloro substituent, suggesting facile reactions with a variety of nucleophiles.
-
The outcome of Oxidation reactions will be determined by the balance of the electron-donating methoxy group and the electron-withdrawing chloro group.
This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to other substituted pyridine aldehydes. For specific applications, it is recommended to perform small-scale pilot reactions to optimize conditions and validate the expected reactivity.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Yield and purity comparison of traditional vs. modern synthesis routes for 2-Chloro-4-methoxynicotinaldehyde
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is a critical factor in the pace of discovery. 2-Chloro-4-methoxynicotinaldehyde is a valuable building block, and the choice of synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides a comparative analysis of traditional and modern synthetic methodologies for the preparation of this compound, supported by experimental data.
Comparison of Synthetic Routes: Yield and Purity
The following table summarizes the key performance indicators for the traditional and a modern synthetic route to this compound.
| Parameter | Traditional Route: Multi-Step Synthesis from 4,6-dichloronicotinic acid | Modern Route: One-Step Methoxylation of 4,6-dichloropyridine-3-carbaldehyde |
| Starting Material | 4,6-dichloronicotinic acid | 4,6-dichloropyridine-3-carbaldehyde |
| Number of Steps | 3 | 1 |
| Overall Yield (%) | Variable, typically lower due to multiple steps | 57%[1] |
| Purity (%) | High purity achievable with multiple purifications | High purity achievable with purification |
| Key Reagents | Methanol, Sulfuric Acid, Sodium Methoxide, DIBAL-H | Sodium Methoxide, Methanol |
| Complexity | High | Low |
Traditional Synthesis Route: A Multi-Step Approach
A well-established, traditional route to this compound involves a three-step sequence starting from the commercially available 4,6-dichloronicotinic acid. While reliable, this method requires several distinct reaction and purification steps.[2][3]
Experimental Protocol
Step 1: Esterification of 4,6-dichloronicotinic acid
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After completion, the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl 4,6-dichloronicotinate.[2]
Step 2: Selective Methoxylation
To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 vol), a solution of sodium methoxide (1.1 eq) in methanol is added dropwise at room temperature. The reaction is stirred for 2 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.[2]
Step 3: Reduction to this compound
The methyl 6-chloro-4-methoxynicotinate is dissolved in anhydrous toluene and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in toluene) is added dropwise, and the reaction is stirred for 1 hour at -78 °C. The reaction is then quenched with methanol, followed by the addition of a saturated Rochelle's salt solution. The mixture is warmed to room temperature and stirred until two clear layers are formed. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.[2]
Alternative Traditional Route: Vilsmeier-Haack Reaction
Another common and direct method is the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine. This reaction introduces a formyl (-CHO) group onto the pyridine ring.[4]
Experimental Protocol
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents) and anhydrous Dichloromethane (DCM). Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.[4]
Formylation Reaction: Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[4]
Work-up and Purification: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated aqueous sodium bicarbonate solution. Extract the product with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.[4]
Modern Synthesis Route: One-Step Methoxylation
A more contemporary approach focuses on a direct and selective methoxylation of a suitable precursor, reducing the number of synthetic steps.
Experimental Protocol
Reaction Setup: A solution of 4,6-dichloropyridine-3-carbaldehyde (0.2 g, 1.14 mmol) in methanol (10 mL) is stirred in a round-bottom flask at 0 °C.[1]
Addition of Reagent: Sodium methoxide (0.068 g, 1.25 mmol) is added portion-wise to the cooled solution.[1]
Reaction: The reaction mixture is allowed to slowly warm to room temperature over approximately 5 hours and is then stirred for an additional 16 hours.[1]
Workup and Purification: The solvent is removed under reduced pressure. The resulting residue is dissolved in dichloromethane, and any insoluble solids are removed by filtration. The filtrate is purified by flash column chromatography on silica gel using a gradient of 0% to 50% ethyl acetate in heptane. The fractions containing the product are combined and concentrated under reduced pressure to yield 6-chloro-4-methoxynicotinaldehyde as a white solid (0.111 g, 57% yield).[1]
Future Outlook: Palladium-Catalyzed Synthesis
A plausible modern route involves the palladium-catalyzed methoxylation of 4,6-dichloronicotinaldehyde. While specific documented procedures for this exact transformation are not widely available, analogous reactions on similar substrates are well-precedented. These reactions typically employ a palladium catalyst, a suitable phosphine ligand, and a borate salt as the methoxide source, offering the potential for a more efficient and atom-economical synthesis.[2]
Visualizing the Synthetic Workflows
To further illustrate the differences between the two primary synthetic approaches, the following diagrams outline the experimental workflows.
Caption: Workflow for the traditional multi-step synthesis.
Caption: Workflow for the modern one-step synthesis.
References
Spectroscopic Fingerprints: A Comparative Analysis of 2-Chloro-4-methoxynicotinaldehyde Positional Isomers
In the landscape of drug discovery and materials science, the precise characterization of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit distinct biological activities and physicochemical properties. This guide provides a detailed spectroscopic comparison of 2-Chloro-4-methoxynicotinaldehyde and its key positional isomers.
Due to the limited availability of experimental data for all isomers, this comparison leverages high-quality predicted spectroscopic data alongside available experimental values to offer a comprehensive analytical overview. This guide is intended to serve as a valuable resource for researchers in identifying and differentiating these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its positional isomers. The predicted values are generated based on established spectroscopic principles and computational models.
Table 1: ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
| Compound | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Methoxy H (δ, ppm) |
| This compound | ~10.3 | ~8.6 (H6), ~7.1 (H5) | ~4.1 |
| 3-Chloro-4-methoxynicotinaldehyde | ~10.2 | ~8.7 (H2), ~8.5 (H6) | ~4.0 |
| 5-Chloro-4-methoxynicotinaldehyde | ~10.4 | ~8.8 (H2), ~8.7 (H6) | ~4.0 |
| 6-Chloro-4-methoxynicotinaldehyde | ~10.2 | ~8.8 (H2), ~7.2 (H5) | ~4.0 |
Table 2: ¹³C NMR Spectral Data (Predicted in CDCl₃)
| Compound | Aldehyde C (δ, ppm) | Aromatic C (δ, ppm) | Methoxy C (δ, ppm) |
| This compound | ~189 | ~166, ~158, ~148, ~112, ~108 | ~57 |
| 3-Chloro-4-methoxynicotinaldehyde | ~190 | ~165, ~157, ~150, ~125, ~110 | ~56 |
| 5-Chloro-4-methoxynicotinaldehyde | ~188 | ~164, ~155, ~145, ~120, ~115 | ~57 |
| 6-Chloro-4-methoxynicotinaldehyde | ~190 | ~165, ~155, ~145, ~115, ~110 | ~56 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Compound | C=O Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~1705 | ~1255 | ~755 |
| 3-Chloro-4-methoxynicotinaldehyde | ~1700 | ~1250 | ~760 |
| 5-Chloro-4-methoxynicotinaldehyde | ~1710 | ~1260 | ~750 |
| 6-Chloro-4-methoxynicotinaldehyde | ~1700 | ~1250 | ~750 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion [M]⁺ (m/z) | [M+2]⁺ Intensity | Key Fragmentation Peaks (m/z) |
| All Isomers | 171.0087 | ~33% of [M]⁺ | 170 (M-H), 142 (M-CHO), 128 (M-CHO, -CH₂) |
Table 5: UV-Vis Spectroscopy Data (Predicted in Ethanol)
| Compound | λmax (nm) |
| This compound | ~225, ~280 |
| 3-Chloro-4-methoxynicotinaldehyde | ~220, ~275 |
| 5-Chloro-4-methoxynicotinaldehyde | ~228, ~285 |
| 6-Chloro-4-methoxynicotinaldehyde | ~223, ~278 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is typically used. Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer relaxation delay (2-10 seconds) are often required. The spectral width is typically set from 0 to 200 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For solid samples, a small amount is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Spectra are typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Introduction: The sample can be introduced directly via a probe or through a gas or liquid chromatograph.
-
Data Acquisition: For EI, a standard electron energy of 70 eV is used. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the source. The mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu). The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[1]
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.
-
Data Acquisition: The absorbance is measured over a wavelength range of 200-400 nm, using the pure solvent as a reference.
Logical Relationships of Positional Isomers
The following diagram illustrates the structural relationship between the different positional isomers of Chloro-4-methoxynicotinaldehyde, highlighting the varying position of the chlorine atom on the pyridine ring.
Caption: Relationship between the core structure and its chloro positional isomers.
References
A Comparative Guide to Validated Analytical Methods for the Characterization of 2-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the characterization of 2-Chloro-4-methoxynicotinaldehyde, a key intermediate in pharmaceutical synthesis. The document outlines spectroscopic techniques for structural elucidation and chromatographic methods for purity determination and quantitative analysis. Experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their specific needs.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of this compound. These techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the available quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 10.37 | d | 1H | Aldehyde (-CHO) |
| 8.69 | s | 1H | Pyridine Ring (H-2) |
| 6.97 | s | 1H | Pyridine Ring (H-5) |
| 4.02 | s | 3H | Methoxy (-OCH₃) |
| Solvent: CDCl₃, Frequency: 500 MHz, Temperature: 22 °C[1] |
Table 2: ¹³C NMR Spectral Data (Predicted) [1]
| Chemical Shift (δ) ppm | Assignment |
| 185-195 | Aldehydic Carbon (-CHO) |
| 110-160 | Pyridine Ring Carbons |
| 55-60 | Methoxy Carbon (-OCH₃) |
| Note: Experimental ¹³C NMR data for this compound is not readily available in the public domain. The data presented is based on values for structurally similar compounds.[1] |
Table 3: Mass Spectrometry Data [1]
| m/z | Ion | Ionization Method |
| 172 | [M+H]⁺ | Electrospray Ionization (ESI+) |
Mandatory Visualization: Spectroscopic Analysis Workflow
References
A Comparative Analysis of Palladium Catalysts for Cross-Coupling with 2-Chloro-4-methoxynicotinaldehyde
For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a critical step in the synthesis of novel therapeutic agents and functional materials. Among the various precursors, 2-Chloro-4-methoxynicotinaldehyde stands out as a versatile building block. Its chlorine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. However, the inherent electronic properties of the pyridine ring and the presence of the aldehyde group can present challenges, making the choice of an appropriate palladium catalyst paramount for achieving high yields and reaction efficiency.
This guide provides a comparative analysis of various palladium catalyst systems for the most common cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The performance of these catalysts is evaluated based on established literature for similar chloropyridine substrates, offering a strong predictive foundation for reaction optimization.
Catalyst Performance Overview
The successful cross-coupling of this compound is highly dependent on the selection of the palladium source and, crucially, the ancillary ligand. Due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to the palladium center, sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate efficient catalysis.[1][2] The following tables summarize the expected performance of representative palladium catalysts for various cross-coupling reactions based on data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3] For the coupling of this compound with arylboronic acids, modern catalyst systems are generally preferred to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2][4]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | >90 | 1-2 |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-2 |
Note: Yields are representative and can vary based on the specific boronic acid used, purity of reagents, and precise reaction conditions. Data is compiled from various sources for similar chloropyridine substrates and may not represent a direct head-to-head comparison under identical conditions.[1][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.[6][7] The choice of a bulky, electron-rich phosphine ligand is critical for the efficient coupling of amines with this compound.[8][9]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16-24 | >90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18-24 | 70-85 |
| RuPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 80-100 | 4-12 | >90 |
Note: Yields are representative and may vary based on the specific amine and reaction conditions.[5][10]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction typically employs a dual catalyst system of palladium and copper(I).[13]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60-80 | 6-12 | 80-95 |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 60 | 4-8 | >90 |
Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.[5]
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[14][15]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | DMF | 120 | 24 | 70-85 |
| Herrmann's Catalyst | NaOAc | NMP | 130 | 12-18 | >85 |
Note: Yields are representative and may vary based on the specific alkene and reaction conditions.[5]
Experimental Protocols
The following are representative experimental protocols for the cross-coupling reactions of this compound, adapted from established procedures for structurally similar compounds.[5][16]
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[5] Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).[5][16] The mixture is then heated to 100 °C and stirred for 12-24 hours, with the reaction progress monitored by TLC or LC-MS.[5] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][17]
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol).[5] this compound (1.0 mmol) and toluene (5 mL) are added, followed by the amine (1.2 mmol). The tube is sealed, removed from the glovebox, and heated at 100 °C for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.[5]
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[5] The reaction mixture is stirred under an argon atmosphere at 60-80 °C for 6-12 hours, with progress monitored by TLC. Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent.[5]
General Procedure for Heck Reaction
Combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol) in a sealed tube.[5] Add DMF (5 mL) and degas the mixture. The reaction is heated to 120 °C for 24 hours. After cooling, the reaction is diluted with water and extracted with diethyl ether.[5]
Visualizing the Process
To aid in experimental design and catalyst selection, the following diagrams illustrate a typical workflow for cross-coupling reactions and a decision-making framework for choosing a suitable catalyst system.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision guide for initial catalyst system selection based on the desired transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Benchmarking the efficiency of different purification techniques for 2-Chloro-4-methoxynicotinaldehyde
A Comparative Guide to the Purification of 2-Chloro-4-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common purification techniques for this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The selection of an appropriate purification method is critical for ensuring high purity of the final compound, which directly impacts downstream applications, including drug efficacy and safety. This document outlines the experimental protocols and presents a comparative analysis of column chromatography, recrystallization, and bisulfite extraction to aid researchers in selecting the most efficient method for their specific needs.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key performance indicators for each purification technique based on typical laboratory-scale experiments starting with a crude sample of this compound.
| Parameter | Column Chromatography | Recrystallization | Bisulfite Extraction |
| Purity (%) | >99% | 98-99% | ~95% (after recovery) |
| Yield (%) | 80-90% | 70-85% | 90-95% (initial extraction) |
| Solvent Consumption | High | Moderate | Low |
| Time (hours) | 4-8 | 2-4 | 1-2 |
| Scalability | Moderate | High | High |
| Key Advantage | High Purity | Simplicity, Cost-effective | High Throughput, Removes Aldehydes |
| Key Disadvantage | Time & Solvent Intensive | Lower Yield, Solvent Screening | Lower Purity of Recovered Aldehyde |
Experimental Protocols
Detailed methodologies for each purification technique are provided below.
Column Chromatography
Column chromatography is a widely used technique for purifying organic compounds based on their differential adsorption to a stationary phase.[3][4] For this compound, silica gel is a common stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, to prevent decomposition)[5]
-
Glass column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the concentration of ethyl acetate. A common gradient is from 5% to 20% ethyl acetate in hexane.[6][7]
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures.[2]
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The dissolved compound will crystallize out of the solution.
-
Cooling: To maximize the yield, place the flask in an ice bath to further decrease the solubility of the compound.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Bisulfite Extraction
This method relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, which can then be separated from non-aldehyde impurities by extraction.[8][9][10][11]
Materials:
-
Crude this compound
-
Saturated sodium bisulfite solution
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Separatory funnel
-
Sodium bicarbonate or sodium hydroxide solution (for regeneration)
-
Deionized water
Procedure:
-
Adduct Formation: Dissolve the crude product in an organic solvent in a separatory funnel. Add a saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for several minutes.[10]
-
Extraction: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of this compound. Drain the aqueous layer.
-
Washing: Wash the organic layer with water to ensure complete extraction of the adduct.
-
Regeneration of Aldehyde: Combine the aqueous layers and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to regenerate the aldehyde, which will precipitate out of the solution or form an organic layer.[9]
-
Isolation: Extract the regenerated aldehyde with a fresh portion of organic solvent.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
General Purification Workflow
The following diagram illustrates a generalized workflow for the purification of a synthesized chemical compound.
Caption: A generalized workflow for the purification and analysis of a synthesized compound.
Decision Tree for Purification Method Selection
This diagram provides a logical decision-making process for selecting the most appropriate purification technique.
Caption: A decision tree to guide the selection of a purification method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. magritek.com [magritek.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-methoxynicotinaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 2-Chloro-4-methoxynicotinaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to mitigate risks associated with this chemical.
The following procedures are based on established safety data for similar chemical compounds and general best practices for hazardous waste management. This compound is presumed to be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[1][2]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment. All handling of this compound and its waste products should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Compatible chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Goggles | Chemical safety goggles or a face shield.[3] |
| Body Protection | Lab Coat | A standard laboratory coat. |
| Respiratory | Respirator | An approved respirator should be worn if dust or aerosols are generated.[4] |
Always wash hands thoroughly with soap and water after handling the chemical.[1][3] Avoid the formation of dust and prevent the substance from coming into contact with skin and eyes.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: All waste materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be designated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound and contaminated disposable labware (e.g., weighing boats, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container designed for liquid hazardous waste. Do not mix with other incompatible waste streams.[5]
-
-
Labeling: Affix a hazardous waste label to each container. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other constituents.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3] Ensure containers are kept tightly closed when not in use.[2][3]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Dispose of the contents and the container at an approved waste disposal plant.[1][3]
Experimental Protocol: Decontamination of Empty Containers
-
Initial Removal: Ensure the container is as empty as possible, with only minimal residue remaining.
-
Rinsing:
-
Container Disposal: Once decontaminated, deface or remove the original label from the container.[5][7] The rinsed container can then be disposed of according to your institution's guidelines for decontaminated labware.
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific safety and disposal guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. nswai.org [nswai.org]
Personal protective equipment for handling 2-Chloro-4-methoxynicotinaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-4-methoxynicotinaldehyde (CAS No. 905563-79-3) was not located. The following guidance is based on the safety profiles of structurally similar compounds, including other chlorinated and methoxylated benzaldehydes and nicotinaldehydes. It is imperative to treat this chemical with caution and handle it as potentially hazardous.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Summary
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4][5]
-
Eye Irritation: May cause serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3][4][5]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the chemical.[4] |
| Body Protection | A flame-retardant laboratory coat. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[4] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical for safety.
-
Preparation:
-
Ensure the work area is clean, uncluttered, and located within a certified chemical fume hood.
-
Verify that a safety shower and eyewash station are accessible and in good working order.
-
Assemble all necessary equipment and reagents before beginning the procedure.
-
-
Donning PPE:
-
Put on a lab coat, followed by chemical safety goggles.
-
Don the appropriate chemically resistant gloves.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and transferring, of this compound inside the chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid the formation of dust and aerosols.[6]
-
-
Post-Handling:
-
Decontaminate all equipment and work surfaces that have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after handling is complete.[6]
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated gloves, wipes, and disposable labware, in a designated, clearly labeled, and chemically compatible waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 2-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 9361746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-methoxyphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 41068-36-4 Cas No. | 2'-Chloro-4'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
